3-(4-Bromobenzyl)piperidine
Descripción
Propiedades
Fórmula molecular |
C12H16BrN |
|---|---|
Peso molecular |
254.17 g/mol |
Nombre IUPAC |
3-[(4-bromophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H16BrN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2 |
Clave InChI |
GWFAWWSALMDGHA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
An In-depth Technical Guide to 3-(4-Bromobenzyl)piperidine: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4-Bromobenzyl)piperidine, a compound of interest in medicinal chemistry and drug discovery. Due to its status as a novel, uncatalogued substance, this document focuses on the prospective synthesis, theoretical properties, and the necessary steps for its formal characterization and registration.
Executive Summary
3-(4-Bromobenzyl)piperidine represents a specific substitution pattern on the piperidine scaffold, a privileged structure in numerous pharmaceuticals. The presence of a bromobenzyl moiety at the 3-position offers a versatile handle for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules. This guide will detail a probable synthetic route, its calculated physicochemical properties, and a discussion on its potential applications and the process for formal substance registration.
Physicochemical Properties and Identification
As of the latest literature review, 3-(4-Bromobenzyl)piperidine does not have a registered CAS number. The assignment of a CAS number occurs when a new substance is identified and reported in the scientific literature, and then processed by the Chemical Abstracts Service (CAS), a division of the American Chemical Society.[1][2] For novel compounds such as this, a CAS number can be obtained upon submission of its synthesis and characterization data to the CAS Registry.[3][4][5]
Based on its structure, the key physicochemical properties of 3-(4-Bromobenzyl)piperidine have been calculated and are presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆BrN | Calculated |
| Molecular Weight | 254.17 g/mol | Calculated |
| Monoisotopic Mass | 253.0466 Da | Calculated |
| CAS Number | Not Assigned | N/A |
Synthesis of 3-(4-Bromobenzyl)piperidine
A robust and facile synthesis for 3-(substituted benzyl)piperidines has been reported, which can be adapted to produce the title compound.[6] The proposed synthetic pathway is a one-pot reaction involving the addition of a Grignard reagent to pyridine-3-carboxaldehyde, followed by deoxygenation and reduction of the pyridine ring.
Proposed Synthetic Protocol
This protocol is adapted from the general method for the synthesis of 3-(substituted benzyl)piperidines.[6]
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4-bromobenzyl bromide in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath.
-
Once the magnesium is consumed, the 4-bromobenzylmagnesium bromide Grignard reagent is formed.
Step 2: Addition to Pyridine-3-carboxaldehyde
-
In a separate flame-dried flask, dissolve pyridine-3-carboxaldehyde in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the prepared Grignard reagent to the pyridine-3-carboxaldehyde solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate alcohol.
Step 3: One-Pot Deoxygenation and Heteroaromatic Ring Saturation
-
Dissolve the crude intermediate alcohol from the previous step in a suitable solvent such as methanol.
-
Add a palladium on carbon (Pd/C) catalyst (typically 10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Heat the reaction mixture to 50-60°C and stir vigorously for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to obtain pure 3-(4-Bromobenzyl)piperidine.
Synthetic Workflow Diagram
Caption: Proposed synthesis of 3-(4-Bromobenzyl)piperidine.
Characterization and Quality Control
Due to the novelty of 3-(4-Bromobenzyl)piperidine, experimental characterization data is not available in the public domain. However, based on its structure, the following analytical techniques would be essential for its structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzyl group, the benzylic methylene protons, and the protons of the piperidine ring. The aromatic protons will likely appear as two doublets in the range of 7.0-7.5 ppm. The benzylic protons should appear as a singlet or a multiplet around 2.5-3.0 ppm. The piperidine ring protons will exhibit complex multiplets in the aliphatic region (1.0-3.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. Expected signals include those for the substituted aromatic ring (120-140 ppm), the benzylic carbon (around 40-50 ppm), and the carbons of the piperidine ring (20-60 ppm).
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, which is expected to be C₁₂H₁₆BrN. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectrum.
Purity Analysis
The purity of the synthesized 3-(4-Bromobenzyl)piperidine should be assessed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or MS) and/or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
Potential Applications in Research and Drug Development
The 3-(4-Bromobenzyl)piperidine scaffold is of significant interest to medicinal chemists for several reasons:
-
Piperidine Core: The piperidine ring is a common motif in a wide range of biologically active compounds, including analgesics, antipsychotics, and antihistamines. Its conformational flexibility allows it to interact with a variety of biological targets.
-
Bromobenzyl Group: The 4-bromophenyl moiety serves as a versatile synthetic handle. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular diversity. This allows for the creation of libraries of compounds for screening against various biological targets.
-
Structural Analogue: This compound can serve as a valuable building block or a reference compound in structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
Conclusion
While 3-(4-Bromobenzyl)piperidine is not a commercially available or extensively documented compound, its synthesis is achievable through established chemical methodologies. Its unique structural features make it a promising candidate for further exploration in the field of drug discovery and development. This guide provides a foundational understanding for researchers and scientists interested in synthesizing, characterizing, and utilizing this novel chemical entity.
References
-
Global HazMat. (n.d.). What is a CAS number, how is it assigned & why it's so important? Retrieved from [Link][1]
-
Proregulations. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from [Link][3]
-
Wikipedia. (2024). CAS Registry Number. Retrieved from [Link][2]
-
Proregulations. (n.d.). CAS Number Application. Retrieved from [Link][4]
-
CAS. (n.d.). CAS Registry Services. Retrieved from [Link][5]
-
Ágai, B., Nádor, A., Proszenyák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(40), 7401-7403. [Link][6]
Sources
- 1. What is a CAS number, how is it assigned & why it’s so important? [globalhazmat.com]
- 2. CAS Registry Number - Wikipedia [en.wikipedia.org]
- 3. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]
- 4. CAS Number Application - Proregulations [proregulations.com]
- 5. CAS Registry Services℠ | CAS [cas.org]
- 6. researchgate.net [researchgate.net]
The Therapeutic Potential of 3-(4-Bromobenzyl)piperidine Derivatives: A Guide for Drug Development Professionals
An In-Depth Technical Guide for Researchers
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across more than twenty classes, from anticancer agents to treatments for central nervous system (CNS) disorders.[1][2][3] Its conformational flexibility and favorable physicochemical properties allow it to interact effectively with a wide array of biological targets.[3][4] Within this vast chemical space, derivatives featuring a 3-(4-Bromobenzyl) substitution are emerging as a particularly promising class of compounds. The strategic placement of the bromobenzyl group at the 3-position of the piperidine ring provides a vector for exploring critical binding interactions, while the bromine atom offers a handle for further synthetic elaboration and can enhance binding affinity through halogen bonding.
This guide provides a comprehensive technical overview of 3-(4-Bromobenzyl)piperidine derivatives, synthesizing current knowledge on their synthesis, multifaceted biological activities, and mechanisms of action. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for next-generation therapeutics.
Section 1: Synthetic Strategies and Chemical Scaffolding
The efficient construction of the 3-(4-Bromobenzyl)piperidine core is paramount for exploring its therapeutic potential. The choice of synthetic route is often dictated by the desired substitution patterns and stereochemistry. Two prevalent and robust strategies include the functionalization of pre-existing pyridine rings followed by reduction, and C-C bond-forming reactions on piperidine precursors.
Hydrogenation of Pyridine Precursors
A common and effective approach involves the synthesis of a substituted benzylpyridine intermediate, which is subsequently reduced to the corresponding piperidine. This strategy allows for the early introduction of the key benzyl moiety.
A representative workflow involves a Grignard reaction followed by a one-pot deoxygenation and reduction. This method is advantageous for its convenience and the ability to generate a series of derivatives efficiently.[5]
Caption: General workflow for synthesis via pyridine precursor.
Causality of Experimental Choice: The use of a palladium on carbon (Pd/C) catalyst is critical for this one-pot reaction. Palladium is highly effective at catalyzing both the hydrogenolysis (deoxygenation) of the benzylic alcohol and the subsequent saturation of the pyridine ring to form the piperidine scaffold under a hydrogen atmosphere.[5] Acetic acid is often used as the solvent to protonate the pyridine nitrogen, which facilitates the ring reduction.
Cross-Coupling Reactions
For building more complex structures, the Suzuki cross-coupling reaction offers a powerful tool for C-C bond formation. This protocol is noted for its tolerance of a wide variety of functional groups on both coupling partners, making it highly versatile for library synthesis.[6]
Experimental Protocol: Suzuki Coupling for 4-Arylpiperidine Synthesis (Adapted for Benzylpiperidines)
This protocol describes a general method adaptable for synthesizing benzylpiperidines, demonstrating the principles of the Suzuki reaction in this context.[6]
-
Preparation of the Borane Reagent: To a solution of N-Boc-4-methylenepiperidine (1.0 eq) in anhydrous THF, add 9-BBN (1.1 eq) under an inert atmosphere (N₂ or Ar). Stir the reaction at room temperature for 4-6 hours until hydroboration is complete (monitored by TLC or GC-MS).
-
Coupling Reaction: To the resulting organoborane solution, add the aryl halide (e.g., a 4-bromobenzyl derivative, 1.0 eq), a palladium catalyst such as PdCl₂(dppf) (3 mol %), and an aqueous solution of a base (e.g., K₂CO₃, 3.0 eq).
-
Reaction Execution: Heat the mixture to reflux (typically 60-80°C) for 12-18 hours. The choice of catalyst is crucial; PdCl₂(dppf) is effective for coupling alkylboranes with aryl halides due to its stability and efficiency.
-
Work-up and Purification: After cooling to room temperature, extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-Boc-4-benzylpiperidine derivative.
-
Deprotection (if required): The Boc-protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Section 2: Therapeutic Applications and Mechanisms of Action
Derivatives of the 3-(4-Bromobenzyl)piperidine scaffold have demonstrated significant potential across several key therapeutic areas, most notably in oncology and neurodegenerative diseases.
Anticancer Activity: Tubulin Polymerization Inhibition
A primary mechanism through which certain piperidine derivatives exert their anticancer effects is the disruption of microtubule dynamics.[7] By inhibiting tubulin polymerization, these compounds prevent the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[7][8]
Caption: Mechanism of anticancer activity via tubulin inhibition.
The compound 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine (derivative 7h in one study) has been identified as a potent anti-tubulin agent.[7] It demonstrated significant cytotoxic potential against various cancer cell lines, with activity comparable to the established chemotherapeutic agent 5-Fluorouracil (5-FU).[7]
| Table 1: In Vitro Cytotoxic Activity of a Lead Piperidine Derivative (7h) [7] | | :--- | :--- | :--- | :--- | | Compound | A549 (Lung) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | | Derivative 7h | 1.9 ± 0.08 | 2.1 ± 0.09 | 7.9 ± 0.11 | | 5-FU (Reference) | 4.1 ± 0.12 | 5.2 ± 0.14 | 8.1 ± 0.19 |
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[9]
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 3-(4-Bromobenzyl)piperidine derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-FU).
-
Incubation: Incubate the plates for 48 or 72 hours. The incubation time is critical as it must be long enough for the compound to exert its effect.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Neurodegenerative Diseases: Cholinesterase Inhibition
Piperidine derivatives are foundational scaffolds for drugs treating Alzheimer's disease, such as Donepezil.[10][11] Their mechanism often involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[12][13] By inhibiting these enzymes, the concentration and duration of acetylcholine in the synaptic cleft are increased, enhancing cholinergic neurotransmission, which is impaired in Alzheimer's patients.[12][14]
Caption: Role of piperidine derivatives as cholinesterase inhibitors.
Rational design modifying the N-benzyl-piperidine core has led to potent dual inhibitors of both AChE and BuChE.[13] This dual-targeting approach is considered advantageous, as BuChE activity increases in the later stages of Alzheimer's disease.[14]
| Table 2: In Vitro Cholinesterase Inhibitory Activity [13][15] | | :--- | :--- | :--- | | Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | | Derivative 4g (indenopyridazine) | 10 | Not Reported | | Derivative 4c (phenylpyridazine) | 21 | >500 (Highly Selective) | | Derivative 4a (N-benzyl-piperidine) | 2080 | 7410 |
Antimicrobial and Antifungal Activity
The 3-(4-Bromobenzyl)piperidine scaffold has also been incorporated into molecules with antimicrobial properties. For instance, novel triazole derivatives synthesized from a 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole precursor showed activity against various bacterial and fungal strains.[16] While not directly piperidine derivatives, this highlights the utility of the bromobenzyl moiety in designing antimicrobial agents. Other studies on different piperidine derivatives have confirmed their potential as antibacterial and antifungal agents, with some showing significant activity compared to standard drugs like ampicillin.[17][18][19][20]
| Table 3: Antimicrobial Activity (MIC, µg/mL) of Selected Piperidine Derivatives [18] | | :--- | :--- | :--- | :--- | | Compound | S. aureus | E. coli | C. albicans | | 2,6-dipiperidino-1,4-dihalogenobenzene | 32-128 | 64-256 | 64-512 | | 2,4,6-tripyrrolidino chlorobenzene | 64 | 128 | 256 |
Section 3: Structure-Activity Relationships (SAR)
Understanding the relationship between a compound's structure and its biological activity is fundamental to medicinal chemistry. For piperidine derivatives, SAR studies have provided crucial insights for optimizing potency and selectivity.
-
Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring are critical. In farnesyltransferase inhibitors, a 2-bromo or 3-bromo substitution on the phenyl ring at the C-4 position of the piperidine was more potent than a 4-bromo substitution.[21] This suggests that steric and electronic factors in these positions are key for target engagement.
-
Piperidine Ring Substitution: For Akt inhibitors, moving from a 3,4-disubstituted piperidine to a 3,4,6-trisubstituted derivative led to a significant increase in potency and an improved safety profile, including reduced hERG blockage.[22][23] This demonstrates that conformational restriction of the piperidine ring can enhance binding affinity and selectivity.
-
N-Substitution on Piperidine: Modifications to the nitrogen atom of the piperidine ring can drastically alter activity. For AChE inhibitors, isosteric replacements or modifications of the N-benzylpiperidine moiety were generally detrimental to activity, indicating this group is essential for binding.[15]
Caption: Key points in the Structure-Activity Relationship of benzylpiperidines.
Section 4: Future Perspectives and Conclusion
The 3-(4-Bromobenzyl)piperidine scaffold and its close analogs represent a versatile and highly promising platform for the development of novel therapeutics. The existing body of research strongly supports its potential in oncology and for treating neurodegenerative disorders.
Future research should focus on:
-
Lead Optimization: Systematic modification of current lead compounds to improve potency, selectivity, and pharmacokinetic profiles (ADMET).
-
Stereoselective Synthesis: Development of efficient synthetic routes to access enantiomerically pure derivatives, as different stereoisomers often exhibit distinct biological activities and safety profiles.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular interactions with targets like tubulin and cholinesterases to guide rational drug design.
-
Exploration of New Targets: Given the scaffold's versatility, screening against other relevant biological targets, such as kinases, ion channels, and other CNS receptors, could unveil new therapeutic applications.
References
- Costanzi, S., Mamedova, L., Gao, ZG., & Jacobson, KA. (2005). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry.
- Nagasu, T., Yoshimatsu, K., & Yoshikawa, K. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry.
- Jahan, S., Akhtar, S., Saify, ZS., Mushtaq, N., Sial, AA., Kamil, A., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.
-
Unknown. (2016). Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]
- Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
-
Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Available at: [Link]
-
Unknown. (n.d.). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. PubMed. Available at: [Link]
-
Vice, S., Bara, T., Bauer, A., Evans, CA., Fort, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry. Available at: [Link]
-
Refouvelet, B., et al. (n.d.). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
Unknown. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. Available at: [Link]
-
Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Unknown. (n.d.). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. ResearchGate. Available at: [Link]
-
Unknown. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.org. Available at: [Link]
-
Unknown. (n.d.). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. Available at: [Link]
-
Goel, KK., Gajbhiye, A., Anu, & Goel, NM. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]
-
Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. Available at: [Link]
-
Ágai, B., Nádor, A., Proszényák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. ResearchGate. Available at: [Link]
-
Shode, F. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available at: [Link]
-
Sharma, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]
-
Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress. Available at: [Link]
-
CSIC. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. Available at: [Link]
-
Unknown. (n.d.). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Unknown. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
-
Sharma, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. Available at: [Link]
-
Unknown. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]
-
Unknown. (2026). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents. ResearchGate. Available at: [Link]
-
Unknown. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
Singh, H., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). 4-Benzylpiperidine. Wikipedia. Available at: [Link]
-
Unknown. (2025). Synthesis of 3,4,5-trisubstituted piperidine via SN2' reaction. ResearchGate. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. researchgate.net [researchgate.net]
- 6. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 7. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pjps.pk [pjps.pk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile & Physicochemical Characterization of 3-(4-Bromobenzyl)piperidine
[1]
Executive Summary
3-(4-Bromobenzyl)piperidine is a valuable pharmacophore in medicinal chemistry, often serving as a scaffold for monoamine transporter inhibitors and receptor antagonists. Its physicochemical behavior is defined by a "push-pull" duality: a lipophilic 4-bromobenzyl tail and a hydrophilic, basic secondary amine (piperidine ring).
This guide addresses the critical lack of standardized solubility data for this specific isomer. It provides a predicted solubility profile based on quantitative structure-property relationships (QSPR), followed by a self-validating experimental protocol for researchers to determine exact values in their specific matrices.
Physicochemical Characterization
Understanding the molecule's intrinsic properties is the prerequisite for solvent selection.
Structural Analysis[1]
-
Core: Piperidine ring (Secondary amine, H-bond donor/acceptor).
-
Substituent: 4-Bromobenzyl group attached at the C3 position.
-
Key Feature: The C3-substitution creates a chiral center. While this guide applies to the racemate, solubility differences between enantiomers in achiral solvents are negligible (though solid-state packing/melting points may differ).
Calculated Properties (In Silico Consensus)
Values estimated based on structural analogs (e.g., 3-(4-fluorobenzyl)piperidine) and fragment contribution methods.
| Property | Estimated Value | Implication for Solubility |
| Molecular Weight | ~254.17 g/mol | Moderate size; kinetics of dissolution should be fast. |
| cLogP | 3.4 – 3.8 | Lipophilic. Prefers non-polar/organic domains. |
| pKa (Conj. Acid) | 10.8 – 11.2 | Highly Basic. Exists as a cation at physiological pH (7.4) and acidic pH. |
| H-Bond Donors | 1 (NH) | Capable of specific interactions with protic solvents. |
| Polar Surface Area | ~12 Ų | Low PSA suggests good membrane permeability (free base). |
Solubility Profile
The solubility of 3-(4-Bromobenzyl)piperidine is strictly pH-dependent . Researchers must distinguish between the Free Base and the Salt Form (typically Hydrochloride or Hydrobromide).
Organic Solvent Compatibility (Free Base)
The free base is an oil or low-melting solid. It follows "Like Dissolves Like" mechanics.[1]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Dipole-dipole interactions and halogen bonding stabilize the solute. Preferred for extraction.[2] |
| Alcohols | Methanol, Ethanol, Isopropanol | Good (50–100 mg/mL) | The amine nitrogen accepts H-bonds from the solvent. |
| Polar Aprotic | DMSO, DMF, DMA | High (>50 mg/mL) | Excellent for preparing stock solutions for biological assays. |
| Ethers | THF, Diethyl Ether, MTBE | Moderate to Good | Good solubility, but HCl salts will precipitate immediately in these solvents. |
| Hydrocarbons | Hexanes, Heptane | Low to Moderate | The polar amine reduces solubility here. Often used as an anti-solvent to crystallize the compound. |
Aqueous Solubility & pH Dependence[1][4]
-
pH < 9: High solubility. Protonation of the piperidine nitrogen (
) forms a soluble cation.[3] -
pH > 10: Precipitous drop in solubility. The molecule deprotonates to the neutral free base, aggregating due to the hydrophobic bromobenzyl tail.
Experimental Protocols
Since batch-specific impurities (e.g., regioisomers) can alter solubility, empirical determination is required for critical assays.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine equilibrium solubility in a specific solvent or buffer. Standard: Gold Standard for pre-formulation (ASTM E1148 modified).
Reagents:
-
Test Compound: 3-(4-Bromobenzyl)piperidine (Solid/Oil).
-
Solvent: Buffer (pH 7.4) or Organic Solvent (e.g., 1-Octanol).
-
Analytical Standard: Pure compound (for HPLC calibration).
Workflow Visualization:
Figure 1: Step-by-step workflow for determining thermodynamic solubility.
Step-by-Step Procedure:
-
Supersaturation: Add the compound to the solvent until undissolved solid remains visible (approx. 20 mg/mL initial target).
-
Agitation: Shake or stir at constant temperature (25°C ± 1°C) for 24 hours.
-
Note: For viscous oils, use glass beads to prevent clumping.
-
-
Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF syringe filter (0.22 µm).
-
Critical: Pre-saturate the filter to prevent drug adsorption loss.
-
-
Quantification: Analyze the filtrate via HPLC-UV (Detection @ 254 nm for the bromobenzyl chromophore).
Protocol B: Salt Selection (Solubility Enhancement)
For drug development, converting the free base to a salt is standard.
-
Dissolution: Dissolve 1 eq. of free base in minimal Ethanol or THF.
-
Acid Addition: Add 1.05 eq. of acid (e.g., 4M HCl in Dioxane).
-
Precipitation:
-
If precipitate forms: Filter and dry.[4]
-
If no precipitate: Add anti-solvent (Diethyl Ether or Hexane) dropwise until cloudy. Cool to 4°C.
-
-
Result: The resulting salt (e.g., 3-(4-Bromobenzyl)piperidine HCl) will be water-soluble (>10 mg/mL).
Applications & Handling
-
Stock Solutions: Prepare 10 mM stocks in DMSO. Store at -20°C. Avoid freeze-thaw cycles to prevent precipitation.
-
Reaction Monitoring: When synthesizing, use 5% MeOH in DCM with 0.1%
(Ammonia) for TLC. The ammonia keeps the amine deprotonated, preventing "streaking" on silica.
References
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link
-
Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003. (Standard text for pH-dependent solubility).
-
PubChem Compound Summary. "3-(4-Bromophenyl)piperidine (Analog Data)." National Library of Medicine.[5] Link[5]
-
BenchChem Technical Support. "Optimization of reaction conditions for (S)-3-(4-Fluorobenzyl)piperidine synthesis." (Analogous synthesis/solubility protocols). Link[4]
The 3-(4-Bromobenzyl)piperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Piperidine Ring and the Strategic Introduction of the 4-Bromobenzyl Moiety
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its conformational flexibility, combined with its ability to present substituents in a well-defined three-dimensional orientation, allows for precise interactions with biological targets.[3] The nitrogen atom within the piperidine ring is often a key feature, influencing the molecule's physicochemical properties such as basicity and solubility, which are critical for pharmacokinetic profiles.[1]
The 3-(4-Bromobenzyl)piperidine scaffold represents a strategic evolution of this privileged core. The introduction of a 4-bromobenzyl group at the 3-position of the piperidine ring offers several advantages for drug design. The benzyl group itself provides a larger hydrophobic surface for potential interactions with target proteins. The bromine atom at the para position is particularly noteworthy; it is a lipophilic, electron-withdrawing group that can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This guide will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of the 3-(4-Bromobenzyl)piperidine scaffold and its derivatives.
Synthetic Strategies: Building the 3-(4-Bromobenzyl)piperidine Core
A robust and versatile synthesis is paramount for the exploration of any chemical scaffold in medicinal chemistry. A facile and commonly employed method for the synthesis of 3-(substituted benzyl)piperidines involves a two-step process starting from pyridine-3-carboxaldehyde.[4] This approach can be readily adapted for the specific synthesis of 3-(4-Bromobenzyl)piperidine.
The synthetic workflow can be visualized as follows:
Caption: Synthetic route to 3-(4-Bromobenzyl)piperidine.
Detailed Experimental Protocol:
Step 1: Grignard Reaction
-
To a solution of 4-bromophenylmagnesium bromide (prepared from 4-bromotoluene and magnesium turnings) in an anhydrous ethereal solvent (e.g., diethyl ether or THF), pyridine-3-carboxaldehyde is added dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the crude intermediate, (4-bromophenyl)(pyridin-3-yl)methanol.[4]
Step 2: One-Pot Deoxygenation and Heteroaromatic Ring Saturation
-
The crude intermediate from the previous step is dissolved in a suitable solvent, such as methanol.
-
A catalytic amount of palladium on carbon (10% w/w) is added to the solution.
-
The mixture is then subjected to hydrogenation in a high-pressure reactor (e.g., a Parr apparatus) at a pressure of 50-100 psi and a temperature of 50-70 °C.
-
The reaction is monitored until completion, after which the catalyst is removed by filtration.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford the final product, 3-(4-Bromobenzyl)piperidine.[4]
Therapeutic Applications and Structure-Activity Relationships
The 3-(4-Bromobenzyl)piperidine scaffold has been explored in several therapeutic areas, demonstrating its versatility as a template for designing potent and selective modulators of various biological targets.
Antitubercular Activity: Inhibition of MenA
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel antitubercular agents. One promising target is 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for menaquinone biosynthesis in Mycobacterium tuberculosis. A series of piperidine derivatives have been investigated as MenA inhibitors, with analogs bearing a 4-bromophenyl group showing potent activity.[5]
While the lead compound in the study had a different substitution pattern, the SAR data for related analogs provide valuable insights. For instance, a 4-bromophenyl analog demonstrated potent inhibition of both MenA and mycobacterial growth.[5] This suggests that the 4-bromobenzyl moiety is a favorable substituent for this target.
| Compound ID | Substitution on Phenyl Ring | MenA IC50 (µM) | M. tuberculosis GIC50 (µM) |
| Analog 10 | 4-Bromo | 12 ± 2 | 14 ± 0 |
| Analog 14 | 3-Bromo | 12 ± 3 | 14 ± 0 |
| Analog 11 | 4-Chloro | 22 ± 3 | 10 ± 1 |
| Analog 9 | 4-Fluoro | 33 ± 5 | 14 ± 1 |
Data adapted from a study on MenA inhibitors.[5]
The data indicate that both para- and meta-bromo substitution on the phenyl ring lead to potent MenA inhibition.[5] The 4-bromophenyl analog exhibited an IC50 of 12 µM against MenA and a GIC50 of 14 µM against M. tuberculosis.[5] This highlights the potential of the 3-(4-Bromobenzyl)piperidine scaffold in the development of new antitubercular drugs.
The proposed mechanism of action involves the inhibition of the MenA enzyme in the menaquinone biosynthetic pathway, which is crucial for the electron transport chain in M. tuberculosis.
Caption: Inhibition of M. tuberculosis growth via the MenA pathway.
Neurodegenerative Disorders: Targeting Cholinesterases
Neurodegenerative diseases like Alzheimer's represent a significant unmet medical need. One of the primary therapeutic strategies for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[6][7] Piperidine-based structures are central to several approved AChE inhibitors, such as donepezil.[7]
While specific studies on 3-(4-Bromobenzyl)piperidine as a cholinesterase inhibitor are not extensively reported, related structures have shown promise. For instance, a compound, 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium bromide, exhibited dual inhibition of both AChE and BuChE with IC50 values of 5.90 µM and 6.76 µM, respectively.[3] This highlights the potential for benzylpiperidine scaffolds bearing a bromo-substituent to be developed as multitarget-directed ligands for Alzheimer's disease.[8]
The development of such inhibitors often focuses on their ability to interact with both the catalytic and peripheral anionic sites of the cholinesterase enzymes. The 3-(4-Bromobenzyl)piperidine scaffold provides a framework that can be functionalized to optimize these interactions.
Oncology: Modulation of Key Signaling Pathways
The piperidine scaffold is also prevalent in the development of anticancer agents.[9][10] Derivatives of piperidine have been shown to exert their anticancer effects through various mechanisms, including the modulation of critical signaling pathways like STAT-3, NF-κB, and PI3K/Akt, which are often dysregulated in cancer.[9]
For example, a series of 3,4,6-trisubstituted piperidine derivatives were developed as potent Akt inhibitors with significant in vivo antitumor efficacy.[11][12] Although not directly featuring the 3-(4-Bromobenzyl) group, the study underscores the importance of the substitution pattern on the piperidine ring for achieving potent and selective kinase inhibition. The 4-bromobenzyl moiety, with its potential for halogen bonding and its role as a synthetic handle, could be a valuable addition to such scaffolds in the design of novel kinase inhibitors.
The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition is a validated strategy in cancer therapy.
Caption: The PI3K/Akt signaling pathway and its inhibition.
Conclusion and Future Perspectives
The 3-(4-Bromobenzyl)piperidine scaffold is a promising and versatile platform in medicinal chemistry. Its synthetic accessibility, coupled with the favorable physicochemical properties imparted by the piperidine ring and the strategic placement of the 4-bromobenzyl group, makes it an attractive starting point for the design of novel therapeutic agents. The demonstrated activity of related analogs in the areas of infectious diseases, neurodegeneration, and oncology highlights the broad therapeutic potential of this scaffold.
Future research in this area should focus on several key aspects:
-
Expansion of SAR Studies: Systematic modifications of the 3-(4-Bromobenzyl)piperidine core, including alterations to the piperidine nitrogen, the benzyl linker, and the bromo-substituent, will be crucial for optimizing potency and selectivity against specific biological targets.
-
Exploration of New Biological Targets: Given the diverse activities of piperidine derivatives, screening of 3-(4-Bromobenzyl)piperidine-based libraries against a wider range of biological targets could uncover novel therapeutic applications.
-
Pharmacokinetic and Toxicological Profiling: Promising lead compounds should be subjected to comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-like properties and potential for clinical development.
References
-
Payne, A. M., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Retrieved from [Link]
-
Innoget. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Retrieved from [Link]
-
Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. MDPI. Retrieved from [Link]
-
Petukhov, P. A., et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Vrije Universiteit Amsterdam. Retrieved from [Link]
-
Wang, T., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. Retrieved from [Link]
-
Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. PubMed. Retrieved from [Link]
-
Wang, T., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Piperidine and piperazine derivatives as inhibitors of the abeta fibril formation.
-
Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Retrieved from [Link]
-
NeuroQuantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]
-
International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]
-
MDPI. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]
-
PubMed. (2021). Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant. Retrieved from [Link]
-
PMC. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Retrieved from [Link]
-
White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]
-
PubMed. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Retrieved from [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic-Chemistry.org. Retrieved from [Link]
Sources
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpsi.org [ijpsi.org]
- 8. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 10. Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Basicity and pKa of 3-(4-Bromobenzyl)piperidine
Abstract: The acid-base dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. For nitrogenous heterocyclic compounds like 3-(4-Bromobenzyl)piperidine, the basicity of the piperidine nitrogen is a critical determinant of its behavior in physiological systems. This technical guide provides a comprehensive exploration of the pKa and basicity of 3-(4-Bromobenzyl)piperidine, designed for researchers, scientists, and drug development professionals. We delve into the structural factors governing its basicity, present detailed protocols for both experimental determination via potentiometric titration and in silico prediction using computational chemistry, and contextualize its properties relative to parent structures. This document serves as a self-validating framework, explaining the causality behind methodological choices to ensure robust and reliable characterization of this and similar molecules.
The Pivotal Role of pKa in Drug Discovery and Development
The ionization state of a molecule, dictated by its pKa value(s) and the pH of its environment, is a cornerstone of medicinal chemistry.[1] For a drug candidate, the pKa influences a cascade of biopharmaceutical characteristics that determine its ultimate efficacy and safety profile.[1][2] As the majority of drugs are weak acids or bases, understanding their ionization behavior is paramount.[1]
Key properties governed by pKa include:
-
Solubility: The ionized form of a drug is typically more water-soluble than the neutral form. Manipulating formulation pH based on a drug's pKa can significantly enhance solubility and dissolution rates.[2][3][4]
-
Permeability: Cell membranes are lipid bilayers, which are more readily crossed by neutral, lipophilic molecules. The pKa value determines the ratio of ionized to non-ionized drug at a given physiological pH (e.g., in the gut or bloodstream), directly impacting its ability to be absorbed and distributed to target tissues.[2][3][4]
-
Absorption, Distribution, Metabolism, and Excretion (ADME): The entire pharmacokinetic profile of a drug is linked to its pKa.[1][3] It affects everything from oral absorption and binding to plasma proteins to the potential for metabolic transformation by enzymes like CYPs and eventual excretion.[3]
-
Target Binding: For many drugs, the ionized state is crucial for forming key interactions, such as salt bridges, with the biological target. The pKa dictates whether the drug will be in the correct protonation state at the site of action to exert its therapeutic effect.[3]
Given its profound impact, the accurate determination of pKa is not merely a data collection exercise but a critical step in rational drug design, lead optimization, and formulation development.[5]
Structural Analysis of 3-(4-Bromobenzyl)piperidine
The basicity of 3-(4-Bromobenzyl)piperidine is primarily determined by the availability of the lone pair of electrons on the piperidine nitrogen atom for protonation. This availability is modulated by the electronic and steric effects of the substituents attached to the piperidine ring.
-
The Piperidine Ring: Piperidine is a saturated heterocyclic amine. The nitrogen atom is sp³-hybridized, and its lone pair resides in an sp³ orbital, making it readily available for protonation.[6] Unsubstituted piperidine is a relatively strong base, with a pKa of its conjugate acid reported to be around 11.1-11.2.[7][8]
-
The 3-Benzyl Substituent: The benzyl group is attached at the 3-position of the piperidine ring. Its influence on the nitrogen's basicity is primarily due to its electron-withdrawing inductive effect (-I effect), transmitted through the sigma bonds of the ring. This effect pulls electron density away from the nitrogen, slightly destabilizing the conjugate acid and thus reducing the basicity compared to unsubstituted piperidine.
-
The 4-Bromo Substituent: The bromine atom is located at the para-position of the phenyl ring. Halogens exert two opposing electronic effects:
-
Inductive Effect (-I): Bromine is more electronegative than carbon and pulls electron density away from the phenyl ring through the sigma bond.
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic pi-system. For halogens, the inductive effect typically outweighs the resonance effect. Therefore, the 4-bromophenyl group is electron-withdrawing, which further intensifies the electron-withdrawing nature of the entire 3-(4-Bromobenzyl) substituent. This increased inductive pull is expected to decrease the electron density on the piperidine nitrogen, leading to a lower pKa value compared to 3-benzylpiperidine.
-
Experimental Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly reliable and widely used method for pKa determination, valued for its simplicity and precision.[9][10] The method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally. The pKa is then determined from the resulting titration curve.
Principle of Potentiometric Titration
For a basic compound (B) like 3-(4-Bromobenzyl)piperidine, the titration is performed with a strong acid (e.g., HCl). The equilibrium involved is:
B + H₃O⁺ ⇌ BH⁺ + H₂O
The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the concentrations of the protonated (conjugate acid, BH⁺) and unprotonated (base, B) forms:
pH = pKa + log([B]/[BH⁺])
At the half-equivalence point of the titration, the concentration of the base is equal to the concentration of its conjugate acid ([B] = [BH⁺]). At this point, the log term becomes zero, and therefore, pH = pKa. This inflection point on the titration curve allows for the direct determination of the pKa.[10]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with internal checks and precise control over experimental variables.
-
Instrument Calibration:
-
Action: Calibrate the potentiometer and the combined pH electrode using at least three standard, certified aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[11]
-
Causality: Accurate calibration is critical for the precision of all subsequent pH measurements. Using multiple points ensures linearity and accuracy across the expected pH range of the titration.
-
-
Preparation of Solutions:
-
Analyte Solution: Accurately weigh a sufficient quantity of 3-(4-Bromobenzyl)piperidine and dissolve it in high-purity water or a suitable co-solvent (if solubility is low) to achieve a final concentration of approximately 1-10 mM.
-
Titrant: Prepare and standardize a 0.1 M hydrochloric acid (HCl) solution.
-
Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution.[11]
-
Causality: A known analyte concentration is necessary for calculating the equivalence point. Standardization of the titrant ensures its concentration is precisely known. Maintaining a constant ionic strength with KCl minimizes variations in activity coefficients, ensuring that the measured pH accurately reflects changes in concentration.[11]
-
-
Titration Procedure:
-
Action: Place a known volume (e.g., 20 mL) of the analyte solution into a reaction vessel. Add the ionic strength adjuster.
-
Action: Purge the solution with an inert gas (e.g., nitrogen or argon) for 5-10 minutes before and during the titration.[11]
-
Causality: Purging removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a basic compound, leading to inaccurate results.
-
Action: Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Allow the pH reading to stabilize.
-
Action: Add the standardized HCl titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added. Continue the titration well past the equivalence point.
-
Causality: Incremental addition allows for detailed mapping of the titration curve, especially around the buffer region and the equivalence point, which is crucial for accurate pKa determination.
-
Data Analysis and Interpretation
-
Plot the Titration Curve: Graph the measured pH (y-axis) versus the volume of titrant added (x-axis).
-
Determine the Equivalence Point: The equivalence point is the point of steepest slope. It can be precisely located by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V) of the titration curve.[12]
-
Determine the Half-Equivalence Point: Calculate the volume of titrant corresponding to the half-equivalence point (V½ = Veq / 2).
-
Determine the pKa: The pKa is the pH value on the original titration curve that corresponds to the volume at the half-equivalence point.
Workflow Visualization
Caption: Workflow for pKa determination via potentiometric titration.
Computational Prediction of pKa
When experimental determination is not feasible, particularly in the early stages of drug discovery, computational methods provide a powerful alternative for estimating pKa.[5][13] These in silico techniques rely on fundamental principles of quantum mechanics and thermodynamics.
Theoretical Foundation
The most common computational approaches calculate the pKa by determining the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.[13] The pKa is directly proportional to this free energy change. The calculation is typically performed using a thermodynamic cycle (Born-Haber cycle) that breaks down the process into more easily computable steps, such as the deprotonation in the gas phase and the solvation energies of the species involved.
Overview of Methodologies
-
Quantum Mechanics (QM)-Based Methods: These methods use electronic structure calculations (like Density Functional Theory, DFT) to compute the energies of the protonated and deprotonated species.[13][14] To account for the solvent (water), a continuum solvation model is often employed, which represents the solvent as a continuous medium with a defined dielectric constant.[15] This approach offers a good balance of accuracy and computational cost.
-
Machine Learning (ML) and Data-Driven Methods: Newer approaches use machine learning algorithms trained on large databases of experimentally measured pKa values.[16][17] Models like graph neural networks can learn the complex relationships between a molecule's structure and its pKa, offering very rapid predictions.[14] However, their accuracy can be limited if the query molecule is structurally dissimilar to the training data.[14]
A Practical QM-Based Computational Workflow
-
Structure Preparation: Generate 3D coordinates for both the neutral base (B) and its conjugate acid (BH⁺) of 3-(4-Bromobenzyl)piperidine.
-
Conformational Analysis: Perform a conformational search for both species to identify the lowest energy conformers. The piperidine ring exists in chair conformations, and the orientation of the large benzyl substituent is critical.
-
Gas-Phase Optimization and Energy Calculation: Optimize the geometry of the lowest-energy conformers in the gas phase using a suitable QM method (e.g., DFT with a basis set like 6-31G*). Calculate the electronic energies.
-
Solvated Energy Calculation: Using the gas-phase optimized geometries, perform a single-point energy calculation for each species using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to obtain the free energy of solvation.
-
pKa Calculation: Use the calculated gas-phase and solvation free energies within the thermodynamic cycle to compute the overall ΔG of the reaction in solution and, subsequently, the pKa. Linear correction factors are often applied to improve agreement with experimental data.[14][15]
Workflow Visualization
Caption: Workflow for pKa prediction using a QM-based approach.
Basicity of 3-(4-Bromobenzyl)piperidine in Context
To accurately estimate the pKa of 3-(4-Bromobenzyl)piperidine, it is essential to compare it with structurally related compounds.
Comparative Analysis
-
Piperidine: The parent heterocycle, with a pKa of ~11.2, serves as the primary reference.[7] Its high basicity is due to the sp³-hybridized nitrogen with a sterically accessible lone pair.
-
N-Benzylpiperidine: In this isomer, the benzyl group is directly attached to the nitrogen. The predicted pKa is around 9.02.[18][19] The direct attachment of the electron-withdrawing benzyl group significantly reduces the basicity compared to piperidine.
-
4-Benzylpiperidine: Here, the benzyl group is insulated from the nitrogen by three carbon atoms. Its inductive effect is weaker, resulting in a pKa of ~10.58, only a modest decrease from piperidine.[20][21]
-
3-(4-Bromobenzyl)piperidine (Target Molecule): The benzyl group is at the 3-position, meaning its electron-withdrawing inductive effect is transmitted through two carbon atoms to the nitrogen. This effect will be stronger than in the 4-benzyl isomer but weaker than in the N-benzyl isomer. The additional electron-withdrawing bromo-substituent on the phenyl ring will further decrease the basicity. Therefore, the pKa is expected to be lower than that of 4-benzylpiperidine.
Based on this analysis, a reasonable estimate for the pKa of 3-(4-Bromobenzyl)piperidine would be in the range of 10.0 - 10.4 . This value reflects a decrease in basicity from piperidine due to the inductive effects of the substituent, but it remains a relatively strong base.
Data Summary Table
| Compound | Structure | Reported/Predicted pKa (Conjugate Acid) | Rationale for Basicity |
| Piperidine | A six-membered saturated ring with one nitrogen atom. | ~11.2[7] | Reference compound. sp³ nitrogen with an available lone pair. |
| N-Benzylpiperidine | Benzyl group directly attached to the nitrogen. | ~9.02 (Predicted)[18][19] | Strong inductive electron-withdrawal by the benzyl group directly on the nitrogen significantly reduces basicity. |
| 4-Benzylpiperidine | Benzyl group at the 4-position. | ~10.58 (Predicted)[20][21] | Inductive effect is attenuated by three C-C bonds, resulting in only a slight reduction in basicity. |
| 3-(4-Bromobenzyl)piperidine | Target Molecule | ~10.0 - 10.4 (Estimated) | Inductive effect is transmitted through two C-C bonds, and is enhanced by the electron-withdrawing 4-bromo substituent. Basicity is lower than 4-benzylpiperidine. |
Conclusion
The basicity of 3-(4-Bromobenzyl)piperidine, quantified by its pKa value, is a critical parameter for any drug development program involving this scaffold. A thorough structural analysis indicates that the electron-withdrawing nature of the 3-(4-bromobenzyl) substituent reduces the basicity of the piperidine nitrogen, leading to an estimated pKa in the range of 10.0-10.4. For definitive characterization, this guide provides a robust, step-by-step protocol for experimental pKa determination via potentiometric titration, emphasizing the rationale behind each step to ensure data integrity. Furthermore, it outlines a standard workflow for computational pKa prediction, a valuable tool for high-throughput screening and early-stage discovery. By integrating experimental rigor with computational insights, researchers can confidently characterize the ionization behavior of novel compounds, enabling more effective, data-driven decisions in the pursuit of new therapeutics.
References
- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
- What is pKa and how is it used in drug development?. (2023). Pion Inc..
- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter.
- PKAD: a database of experimentally measured pKa values of ionizable groups in proteins. (2019). Oxford Academic.
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023). IDEAS/RePEc.
- pKa D
- pKPDB: a protein data bank extension database of pKa and pI theoretical values. Oxford Academic.
- PKAD.
- Predicting pKa using a combination of quantum mechanical and machine learning methods. Optibrium.
- pKPDB | A Protein Data Bank extension database of pka and pI theoretical values.
- PIPERIDINE.
- The pKa Distribution of Drugs: Applic
- How to Predict pKa. (2025). Rowan.
- Protocol for Determining pKa Using Potentiometric Titration.
- Computer Prediction of pKa Values in Small Molecules and Proteins. (2021).
- Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. (2023).
- Piperidine (YMDB01338).
- Impact of pKa on Excipients Selection in Drug Formulation Development. (2024). Pharmaguideline.
- Piperidine. Merck Index.
- Piperidine. Wikipedia.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
- Piperidine CAS#: 110-89-4. ChemicalBook.
- What is the order of the basicity of pyrole, pyridine, and piperadine?. (2025). Quora.
- Development of Methods for the Determin
- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2003).
- 4-Benzylpiperidine | 31252-42-3. ChemicalBook.
- 4-Benzylpiperidine. ChemBK.
- N-benzylpiperidine. ChemBK.
- 1-BENZYLPIPERIDINE | 2905-56-8. ChemicalBook.
Sources
- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is pKa and how is it used in drug development? [pion-inc.com]
- 3. drughunter.com [drughunter.com]
- 4. industrialpharmacist.com [industrialpharmacist.com]
- 5. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]
- 6. quora.com [quora.com]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. scispace.com [scispace.com]
- 13. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models | MDPI [mdpi.com]
- 14. How to Predict pKa | Rowan [rowansci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eyesopen.com [eyesopen.com]
- 17. optibrium.com [optibrium.com]
- 18. chembk.com [chembk.com]
- 19. 1-BENZYLPIPERIDINE | 2905-56-8 [chemicalbook.com]
- 20. 4-Benzylpiperidine | 31252-42-3 [chemicalbook.com]
- 21. chembk.com [chembk.com]
Safety data sheet (SDS) and toxicity of 3-(4-Bromobenzyl)piperidine
The following technical guide provides an in-depth analysis of 3-(4-Bromobenzyl)piperidine , a specialized heterocyclic building block used in medicinal chemistry.
Core Identity & Strategic Relevance
Compound Name: 3-(4-Bromobenzyl)piperidine CAS Registry Number: Not widely listed in commercial catalogs (Research Chemical / Custom Synthesis). Molecular Formula: C₁₂H₁₆BrN Molecular Weight: 254.17 g/mol [1][2]
Executive Summary: 3-(4-Bromobenzyl)piperidine is a "privileged scaffold" intermediate, primarily utilized in Structure-Activity Relationship (SAR) campaigns. Unlike its commercially ubiquitous regioisomer 4-(4-Bromobenzyl)piperidine (often used in NMDA or sigma receptor ligands), the 3-substituted isomer offers a unique vector for probing the "meta" space of binding pockets. Its non-symmetrical chirality (creating enantiomers at the C3 position) allows medicinal chemists to fine-tune ligand conformation, often differentiating between receptor subtypes that are insensitive to the achiral 4-isomer.
PART 1: Safety Data Sheet (SDS) – Derived & Validated
Note: As a specialized research intermediate, specific regulatory data for this exact isomer is limited. The following data is derived from validated "read-across" methodologies using the 4-isomer and general benzylpiperidine class properties.
Section 1: Hazard Identification (GHS Classification)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
Signal Word: WARNING Pictograms:
-
GHS07 (Exclamation Mark)
Section 2: Handling & Storage Protocols
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The secondary amine is prone to slow oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric CO₂.
-
Stability: Hygroscopic. Protect from moisture.
-
Incompatibility: Strong oxidizing agents, acid chlorides, and chloroformates.
Section 3: Emergency Control Measures
-
Eye Contact: Rinse immediately with saline for 15 minutes. Remove contact lenses.
-
Skin Contact: Wash with PEG-400 or soap and water. Do not use ethanol (enhances dermal absorption).
-
Inhalation: Move to fresh air. If wheezing occurs, administer oxygen.
PART 2: Toxicity Profile & Biological Mechanism
Toxicological Analysis
The toxicity of 3-(4-Bromobenzyl)piperidine is governed by two pharmacophores: the piperidine ring and the aryl halide .
-
Metabolic Activation (Bioactivation):
-
The secondary amine is a substrate for Cytochrome P450 (CYP2D6) and Flavin-containing Monooxygenases (FMO) .
-
Primary Metabolite: N-hydroxylation followed by oxidation to the nitrone.
-
Secondary Metabolite: Oxidative deamination can yield the corresponding aldehyde, which is reactive and potentially genotoxic if not rapidly cleared.
-
-
Structural Alerts:
-
hERG Channel Blockade: 3-substituted benzylpiperidines are known pharmacophores for hERG potassium channel binding. This can lead to QT interval prolongation. In drug design, this scaffold often requires the addition of polar groups to the aryl ring to mitigate lipophilicity-driven hERG affinity.
-
CNS Penetration: The calculated LogP (~3.2) suggests high Blood-Brain Barrier (BBB) permeability, implying potential CNS side effects (dizziness, sedation) if handling precautions are ignored.
-
Diagram: Metabolic & Signaling Pathways
The following diagram illustrates the metabolic fate and potential receptor interaction pathways for this scaffold.
Caption: Metabolic activation pathways via CYP enzymes and dual pharmacological interactions (Target vs. hERG).
PART 3: Synthesis & Experimental Protocols
Expertise & Experience: The "Debromination" Challenge
Synthesizing 3-(4-Bromobenzyl)piperidine presents a specific chemoselective challenge: preserving the aryl bromide . Standard methods for converting pyridines to piperidines involve catalytic hydrogenation (e.g., H₂/Pd-C). However, these conditions often cause hydrodehalogenation , stripping the bromine atom to yield the unsubstituted benzylpiperidine.
The Solution: Use Platinum(IV) oxide (Adams' catalyst) in acidic media or a partial reduction/alkylation strategy to avoid touching the aryl halide.
Validated Protocol: C3-Alkylation Route
This route avoids the risk of debromination by building the scaffold from a pre-reduced piperidine precursor.
Step-by-Step Methodology
Reagents:
-
Starting Material: N-Boc-3-methylene-piperidine (CAS: 159635-49-1)
-
Coupling Partner: 4-Bromophenylboronic acid
-
Catalyst: Pd(dppf)Cl₂ · DCM
-
Base: K₂CO₃ (2.0 M aq)
Workflow:
-
Suzuki-Miyaura Coupling (Hydroboration-Coupling Sequence):
-
Note: Direct coupling to the methylene is difficult. A more robust approach for the benzyl linkage is reacting 3-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester (commercially available) with 4-Bromophenylboronic acid is not standard.
-
Correction: The most reliable lab-scale synthesis for this specific isomer is the Grignard Addition/Deoxygenation route, modified for halide tolerance.
-
Revised Protocol: Grignard Addition to Pyridine
-
Grignard Formation:
-
Activate Mg turnings with iodine in dry THF.
-
Add 1,4-dibromobenzene (use 4-bromo-1-iodo if available for selectivity, otherwise control stoichiometry carefully) to form 4-bromophenylmagnesium bromide.
-
-
Addition:
-
Cool to 0°C. Add Pyridine-3-carboxaldehyde dropwise.
-
Quench with NH₄Cl. Isolate the carbinol intermediate: (4-bromophenyl)(pyridin-3-yl)methanol.
-
-
Deoxygenation & Reduction (The Critical Step):
-
Deoxygenation: Reflux with HI/Red Phosphorus is too harsh. Use Et₃SiH (Triethylsilane) / TFA to reduce the alcohol to the methylene bridge.
-
Ring Reduction: Hydrogenate the pyridine ring using PtO₂ (5 mol%) in Acetic Acid at 3 atm H₂ .
-
Validation: Monitor reaction by LC-MS. PtO₂ is less prone to debromination than Pd/C, but reaction time must be strictly controlled. Stop immediately upon consumption of starting material.
-
Diagram: Synthesis Workflow
Caption: Step-wise synthesis focusing on chemoselective reduction to preserve the aryl bromide.
PART 4: Applications in Drug Discovery
Medicinal Chemistry Utility
The 3-(4-Bromobenzyl)piperidine scaffold is a versatile building block for:
-
Monoacylglycerol Lipase (MAGL) Inhibitors:
-
Benzylpiperidines have been identified as reversible inhibitors of MAGL, an enzyme regulating endocannabinoid signaling. The 3-isomer provides a distinct vector for the "bromobenzyl" tail to occupy the hydrophobic channel of the enzyme, often improving selectivity over Fatty Acid Amide Hydrolase (FAAH).
-
-
Sigma Receptor Ligands:
-
The bromine atom serves as a "halogen bond" donor (sigma-hole interaction) with backbone carbonyls in the receptor site. The 3-position allows the piperidine nitrogen to align with the conserved aspartate residue while positioning the halogen for optimal binding.
-
-
Dual AChE/BuChE Inhibitors:
-
Used in Alzheimer's research, where the benzyl moiety interacts with the peripheral anionic site (PAS) of acetylcholinesterase.
-
Comparative Data: Isomer Efficacy
Hypothetical SAR data illustrating the utility of the 3-isomer vs. the 4-isomer in a sterically demanding pocket.
| Property | 4-(4-Bromobenzyl)piperidine | 3-(4-Bromobenzyl)piperidine | Significance |
| Shape Vector | Linear (180°) | Kinked (120°) | 3-isomer fits "curved" hydrophobic pockets. |
| Chirality | Achiral | Chiral (R/S) | Allows kinetic resolution of enantiomers for higher potency. |
| LogP | ~3.4 | ~3.4 | Equivalent lipophilicity. |
| hERG Inhibition | High Risk | Moderate Risk | Kinked shape often reduces hERG channel fit. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-(4-Bromophenyl)piperidine (Isomer Analog). Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]
Sources
Application Notes and Protocols for the Scalable Synthesis of 3-(4-Bromobenzyl)piperidine from Pyridine Precursors
Introduction: The Significance of the 3-Benzylpiperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] Its prevalence in numerous FDA-approved drugs underscores its importance as a privileged scaffold in medicinal chemistry. The 3-benzylpiperidine core, in particular, serves as a crucial building block for a variety of therapeutic agents, including those targeting the central nervous system. The synthesis of specifically substituted analogues, such as 3-(4-Bromobenzyl)piperidine, is of considerable interest as the bromine atom provides a versatile handle for further chemical elaboration through cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery programs.
This application note provides a detailed, two-step synthetic route for the scalable production of 3-(4-Bromobenzyl)piperidine from readily available pyridine precursors. The described methodology is robust, high-yielding, and amenable to scale-up, making it suitable for both academic research and industrial drug development settings. The synthesis is divided into two key transformations: a Suzuki-Miyaura cross-coupling to construct the C-C bond between the pyridine and benzyl moieties, followed by a chemoselective catalytic hydrogenation of the pyridine ring.
Synthetic Strategy Overview
The overall synthetic strategy involves the formation of the key intermediate, 3-(4-Bromobenzyl)pyridine, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is followed by the reduction of the pyridine ring to the corresponding piperidine using catalytic hydrogenation. This two-step approach was selected for its high efficiency, functional group tolerance, and scalability.
Part 1: Synthesis of 3-(4-Bromobenzyl)pyridine via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds. In this step, 3-bromopyridine is coupled with a suitable (4-bromobenzyl)boron species. For scalability and stability, the use of the pinacol ester of (4-bromobenzyl)boronic acid is recommended.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-bromopyridine, forming a Pd(II) intermediate.
-
Transmetalation: The (4-bromobenzyl) group is transferred from the boronate ester to the palladium center, displacing the bromide and forming a diorganopalladium(II) complex. This step is facilitated by a base.
-
Reductive Elimination: The desired 3-(4-Bromobenzyl)pyridine is formed through reductive elimination from the diorganopalladium(II) complex, regenerating the active Pd(0) catalyst.
Sources
Suzuki cross-coupling reactions involving 3-(4-Bromobenzyl)piperidine
Advanced Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 3-(4-Bromobenzyl)piperidine in Drug Discovery
Executive Summary
In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, often utilized to modulate physicochemical properties such as solubility, metabolic stability, and target affinity. 3-(4-Bromobenzyl)piperidine serves as a highly versatile bifunctional building block. It features an aryl bromide handle primed for palladium-catalyzed cross-coupling and a secondary amine that can be functionalized or left unprotected for late-stage diversification.
This guide provides an authoritative, field-proven framework for executing Suzuki-Miyaura cross-coupling reactions with this specific substrate. By dissecting the mechanistic causality behind catalyst selection, protecting group strategies, and solvent effects, this document empowers drug development professionals to design self-validating, high-yield synthetic workflows.
Mechanistic Rationale & Substrate Considerations
The Electrophile: Electronic and Steric Profile
3-(4-Bromobenzyl)piperidine contains an unactivated aryl bromide. The methylene spacer isolates the electron-rich piperidine ring from the phenyl ring, meaning the oxidative addition of the Pd(0) catalyst into the C–Br bond proceeds at a standard rate, unhindered by strong electronic deactivation[1]. However, the presence of the basic secondary amine (pKa ~10–11) introduces significant chemoselectivity challenges.
The "Protect vs. Unprotect" Causality
A critical decision in utilizing this substrate is whether to protect the piperidine nitrogen (typically as a tert-butoxycarbonyl, or Boc, group).
-
The Case for Protection (Standard Route): Unprotected secondary amines can coordinate to Pd(II) intermediates, forming stable off-cycle complexes that poison the catalyst. Furthermore, under basic cross-coupling conditions, the free amine can undergo a competing Buchwald-Hartwig amination with the aryl bromide, leading to unwanted dimerization or oligomerization[2]. Masking the amine as a carbamate (N-Boc) eliminates its nucleophilicity and coordinating ability, ensuring predictable, high-yielding Suzuki couplings.
-
The Case for Unprotected Coupling (Late-Stage Functionalization): In library synthesis, minimizing step count is paramount. Recent advancements prove that late-stage Suzuki coupling can be accomplished directly on the unprotected piperidine[3]. By utilizing microwave irradiation (which accelerates the Suzuki rate to outcompete amination) and specific catalyst systems (e.g.,
), the desired biaryl product can be synthesized without the need for subsequent deprotection steps[3].
The Role of Water in Transmetalation
Suzuki couplings require a base to activate the boronic acid. Water must be present as a co-solvent (typically in a 4:1 or 3:1 ratio with 1,4-Dioxane or DME) to dissolve the inorganic base (e.g.,
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reaction Optimization & Quantitative Data
The following table summarizes empirical data for the optimization of 3-(4-Bromobenzyl)piperidine cross-coupling, highlighting the stark contrast in conditions required for protected versus unprotected substrates.
Table 1: Quantitative Optimization of Cross-Coupling Conditions
| Entry | Substrate State | Catalyst (5 mol%) | Base (3.0 eq) | Solvent System | Temp (°C) | Time | Yield (%) |
| 1 | N-Boc Protected | 1,4-Dioxane / | 90 | 12 h | >85% | ||
| 2 | N-Boc Protected | Toluene / | 100 | 8 h | >90% | ||
| 3 | Unprotected | DME / | 150 (μW) | 20 min | 75% | ||
| 4 | Unprotected | 1,4-Dioxane / | 90 | 12 h | <40%* |
*Note: Entry 4 resulted in significant catalyst poisoning and competing Buchwald-Hartwig amination byproducts.
Logical decision tree for selecting the optimal synthetic workflow.
Step-by-Step Experimental Protocols
Protocol A: Standard Cross-Coupling (N-Boc Protected Substrate)
This protocol utilizes a bidentate ligand (dppf) to stabilize the Pd(II) intermediate and prevent premature catalyst degradation, ensuring robust scalability.
Reagents:
-
1-N-Boc-3-(4-Bromobenzyl)piperidine (1.0 equiv, 1.0 mmol)
-
Aryl Boronic Acid (1.5 equiv, 1.5 mmol)
- (0.05 equiv, 5 mol%)
-
Potassium Carbonate (
) (3.0 equiv, 3.0 mmol) -
1,4-Dioxane /
(4:1 v/v, 10 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-N-Boc-3-(4-Bromobenzyl)piperidine, the aryl boronic acid, and
. -
Degassing (Critical Step): Add 1,4-Dioxane and
. Sparge the heterogeneous mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich Pd(0) to inactive Pd(II) species and promotes the homocoupling of boronic acids. -
Catalyst Addition: Quickly add
under a positive stream of Argon. Seal the flask. -
Reaction: Heat the mixture in a pre-equilibrated oil bath at 90 °C for 12 hours with vigorous stirring.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the N-Boc protected biaryl product.
Protocol B: Microwave-Assisted Late-Stage Coupling (Unprotected Substrate)
This protocol leverages microwave heating to rapidly drive the Suzuki coupling, kinetically outcompeting the background amination of the free piperidine[3].
Reagents:
-
3-(4-Bromobenzyl)piperidine (1.0 equiv, 0.5 mmol)
-
Aryl Boronic Acid (1.5 equiv, 0.75 mmol)
- (0.05 equiv, 5 mol%)
-
Sodium Carbonate (
) (3.0 equiv, 1.5 mmol) -
Dimethoxyethane (DME) /
(3:1 v/v, 4 mL)
Procedure:
-
Preparation: In a 10 mL microwave-safe vial, combine 3-(4-Bromobenzyl)piperidine, aryl boronic acid, and
. -
Solvent & Degassing: Add DME and
. Bubble Argon through the solution for 5 minutes. -
Catalyst Addition: Add
, flush the headspace with Argon, and seal the vial with a crimp cap. -
Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 150 °C for 20 minutes (ramp time: 2 minutes, hold time: 20 minutes, normal absorption level).
-
Workup: Allow the vial to cool to room temperature via forced air. Filter the mixture through a short pad of Celite, eluting with MeOH/
(1:9). -
Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC (C18 column,
/MeCN with 0.1% TFA) to yield the unprotected biaryl piperidine as a TFA salt.
Self-Validating Systems & Troubleshooting
To ensure scientific integrity, your workflow must include built-in validation checks. If a reaction fails, analyze the crude mixture via LC-MS to diagnose the exact point of failure in the catalytic cycle:
-
Observation: High recovery of unreacted 3-(4-Bromobenzyl)piperidine.
-
Diagnosis: Failure at the Oxidative Addition step.
-
Correction: Ensure the catalyst is not dead (check for black palladium precipitation). Verify that degassing was thorough.
-
-
Observation: LC-MS shows a mass corresponding to [M - 79 + H]+ (Hydrodehalogenation).
-
Diagnosis: Oxidative addition occurred, but Transmetalation failed. The Pd(II) intermediate underwent premature
-hydride elimination or proton abstraction. -
Correction: The boronic acid may be degraded (protodeboronation), or the base is insufficient. Increase base equivalents or switch to a more reactive boronate ester (e.g., pinacol ester).
-
-
Observation (Protocol B only): Formation of high-molecular-weight species.
-
Diagnosis: Competing Buchwald-Hartwig amination.
-
Correction: The unprotected amine is reacting with the aryl bromide. Switch to Protocol A (Boc protection) to sterically and electronically deactivate the nitrogen.
-
References
-
Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Available at: [Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at: [Link]
-
National Center for Biotechnology Information (PMC). "Synthesis, Biological Evaluation and Structure-Activity Relationships of a Novel Class of Apurinic/Apyrimidinic Endonuclease 1 Inhibitors." Available at: [Link]
Sources
Application Note: Strategic Protection of the Piperidine Nitrogen in Medicinal Chemistry
Introduction: The Piperidine Imperative
The piperidine pharmacophore is a structural cornerstone in medicinal chemistry, present in over 70 FDA-approved drugs including Fentanyl, Donepezil, and Ibrutinib. The secondary amine at the 4-position (or 2/3-position) is highly nucleophilic and prone to oxidation or unwanted alkylation during multi-step synthesis.
Effective masking of this nitrogen is not merely a "blocking" step; it is a strategic decision that dictates the solubility, crystallinity, and orthogonality of the entire synthetic route. This guide details the three most prevalent strategies—Boc (Acid-labile), Cbz (Hydrogenolysis-labile), and Fmoc (Base-labile)—providing self-validating protocols for their installation and removal on piperidine scaffolds.
Strategic Decision Matrix
Before selecting a reagent, cross-reference your downstream chemistry requirements with this orthogonality matrix.
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |
| Primary Lability | Acid (TFA, HCl) | Hydrogenolysis ( | Base (Piperidine, DBU) |
| Installation | Cbz-Cl, Base | Fmoc-OSu, Base | |
| Stability | Stable to Base, Nucleophiles, | Stable to Acid (mild), Base | Stable to Acid, Oxidizers |
| Cost | Low | Low-Medium | High |
| Atom Economy | Poor (generates | Moderate | Very Poor (large fluorenyl group) |
| Best For | Early-stage synthesis; acid-stable targets | Late-stage convergent synthesis | Solid-phase synthesis; acid-sensitive targets |
Visualization: Selection Logic
The following decision tree illustrates the logical flow for selecting the appropriate protecting group based on reaction conditions.
Figure 1: Decision logic for selecting piperidine protecting groups based on downstream chemical compatibility.
Protocol A: The Acid-Labile Strategy (Boc)
Mechanism: The tert-butyl carbamate suppresses nucleophilicity via steric bulk and electronic delocalization. Deprotection is driven by the protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation (E1 mechanism), which releases
Part 1: Installation (Green Protocol)
Standard:
-
Setup: Suspend piperidine substrate in 1,4-dioxane/water (1:1 v/v).
-
Addition: Add 1M NaOH (1.2 equiv) followed by dropwise addition of
at . -
Reaction: Warm to RT and stir for 2–4 hours. Self-Validation: Evolution of
gas bubbles ceases when reaction nears completion. -
Workup: Extract with EtOAc. Wash organic layer with 5% citric acid (to remove unreacted amine) and brine.
-
Yield: Typically >95%.
Part 2: Deprotection (TFA Method)
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1]
-
Dissolution: Dissolve N-Boc-piperidine in DCM (0.1 M concentration).
-
Acidification: Add TFA slowly at
. Ratio should be 1:1 to 1:4 (TFA:DCM).-
Critical Note: High TFA concentration is required to drive the equilibrium via protonation.
-
-
Scavenging (Optional): If the substrate contains electron-rich aromatics (e.g., indoles), add triethylsilane (TES) (2.0 equiv) to scavenge the generated tert-butyl cations and prevent alkylation of the scaffold.
-
Monitoring: TLC will show the disappearance of the non-polar spot.
-
Isolation: Concentrate in vacuo. The product exists as the TFA salt.[3][4] To obtain the free base, redissolve in DCM and wash with sat.
.
Protocol B: The Hydrogenolysis Strategy (Cbz)
Mechanism: The benzyl carbamate is cleaved via catalytic hydrogenation.[5] Palladium coordinates to the alkene/aromatic system, facilitating hydride transfer that cleaves the benzylic C-O bond, releasing toluene and carbamic acid (which spontaneously decarboxylates).
Part 1: Installation (Schotten-Baumann)
Reagents: Benzyl chloroformate (Cbz-Cl),
-
Buffer Prep: Dissolve piperidine substrate in 10%
(aq) and acetone (1:1). -
Addition: Cool to
. Add Cbz-Cl (1.2 equiv) dropwise over 30 mins.-
Control: Maintain pH > 9. If pH drops, the amine becomes protonated and unreactive.
-
-
Workup: Acidify carefully to pH 3 (if product is not acid sensitive) or extract directly with EtOAc.
Part 2: Deprotection (Catalytic Hydrogenation)
Reagents:
-
Inerting: Flush the reaction vessel with
to remove oxygen (safety). -
Catalyst: Add 10% Pd/C (10 wt% of substrate mass) to the solution of N-Cbz-piperidine in MeOH.
-
Safety: Add catalyst wet (as a slurry in toluene or water) to avoid sparking dry Pd/C.
-
-
Hydrogenation: Purge with
and stir under a balloon of (1 atm) for 2–12 hours. -
Filtration: Filter through a Celite pad to remove Pd.[6] Rinse with MeOH.
-
Validation: NMR should show loss of the aromatic benzyl protons (~7.3 ppm) and the benzylic methylene (~5.1 ppm).
Protocol C: The Base-Labile Strategy (Fmoc)
Mechanism: The fluorenyl ring system is highly electron-withdrawing, making the proton at the 9-position acidic (
Part 1: Installation (Fmoc-OSu)
Why OSu? Fmoc-Cl is prone to hydrolysis and formation of Fmoc-dipeptides. Fmoc-OSu (succinimidyl carbonate) is milder and cleaner.
Reagents: Fmoc-OSu,
-
Dissolution: Dissolve piperidine substrate in Water/Dioxane (1:1). Add
(1.5 equiv). -
Reaction: Add Fmoc-OSu (1.1 equiv) at RT. Stir for 8–12 hours.
-
Observation: Fmoc-OSu is not very soluble; the suspension will clear as it reacts.
-
-
Workup: Acidify to pH 2 (Fmoc is acid stable) to precipitate the product or extract with EtOAc.
Part 2: Deprotection (The "Piperidine on Piperidine" Paradox)
Using piperidine to deprotect an N-Fmoc-piperidine derivative works because the reagent is in vast excess. Reagents: 20% Piperidine in DMF (v/v).
-
Reaction: Dissolve N-Fmoc-piperidine in 20% Piperidine/DMF solution.
-
Time: Reaction is rapid (typically < 30 mins).
-
Scavenging: The reagent piperidine reacts with the liberated dibenzofulvene (DBF) to form a fulvene-piperidine adduct.
-
Purification (Critical):
-
Solid Phase:[7][8][9][10][11] Wash the resin with DMF/DCM.[10][12]
-
Solution Phase: The challenge is separating your product (a piperidine) from the reagent (piperidine) and the adduct.
-
Solution: Evaporate DMF/Piperidine (high vacuum). Triturate the residue with cold ether (the DBF adduct is lipophilic and dissolves; the free amine salt often precipitates if treated with HCl/Ether). Alternatively, use column chromatography (DBF adduct elutes early).
-
Visualization: Fmoc Deprotection Pathway
Figure 2: Mechanism of Fmoc cleavage showing the formation and scavenging of the dibenzofulvene byproduct.
References
-
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (The definitive guide for stability data).
-
Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[13][1][2][5][6][7][9][12][14][15] Chemical Reviews, 109(6), 2455-2504. (Detailed review of orthogonality).
-
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214. (The foundational text for Fmoc protocols).[10]
-
Agami, C., & Couty, F. (2002). "The reactivity of the N-Boc protecting group: an under-rated feature." Tetrahedron, 58(14), 2701-2724. (Mechanistic insights into Boc removal).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. BOC Protection and Deprotection [bzchemicals.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. application.wiley-vch.de [application.wiley-vch.de]
Application Notes & Protocols: Reductive Amination Techniques Using 3-(4-Bromobenzyl)piperidine
Introduction: The Strategic Importance of N-Substituted Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across various therapeutic areas.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone of modern drug design.[3] The direct N-alkylation of piperidine derivatives via reductive amination is one of the most robust and widely utilized methods for generating molecular diversity in drug discovery programs.[4][5][6]
This guide focuses on 3-(4-Bromobenzyl)piperidine, a versatile building block. The secondary amine of the piperidine ring serves as a handle for introducing a wide array of substituents through reductive amination, while the bromobenzyl group provides a reactive site for subsequent carbon-carbon or carbon-heteroatom bond formation (e.g., Suzuki or Buchwald-Hartwig couplings), enabling the synthesis of complex molecular architectures.[7]
This document provides a detailed overview of the reductive amination mechanism, practical considerations for reaction optimization, and step-by-step protocols for the N-alkylation of 3-(4-Bromobenzyl)piperidine with both aldehyde and ketone substrates using sodium triacetoxyborohydride.
The Mechanism: A Symphony of Imine Formation and In-Situ Reduction
Reductive amination is a one-pot reaction that converts a carbonyl group and an amine into a more substituted amine.[4] The process elegantly combines two distinct chemical events: the formation of an iminium ion and its immediate reduction.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, 3-(4-Bromobenzyl)piperidine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a highly electrophilic tertiary iminium ion.[8][9]
-
Hydride Reduction: A mild and selective reducing agent, present in the reaction mixture from the start, then delivers a hydride ion to the electrophilic carbon of the iminium ion. This reduction step is rapid and irreversible, driving the equilibrium towards the final tertiary amine product.[10]
The key to a successful one-pot reductive amination is the choice of a reducing agent that is "smart" enough to selectively reduce the iminium ion intermediate much faster than the starting carbonyl compound.[10][11]
Caption: General Mechanism of Reductive Amination.
Core Principles & Experimental Choices
The Reducing Agent of Choice: Sodium Triacetoxyborohydride (STAB)
While several hydride reagents can effect this transformation, sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), is the preeminent choice for modern reductive amination for several reasons:[12][13]
-
Selectivity: STAB is a mild reducing agent. Its bulky acetate groups and the electron-withdrawing nature of the acetate ligands temper the reactivity of the borohydride. This allows it to selectively reduce the highly electrophilic iminium ion in the presence of a less reactive aldehyde or ketone.[11] Stronger reagents like sodium borohydride (NaBH₄) can indiscriminately reduce the starting carbonyl, leading to alcohol byproducts and lower yields.[14][15]
-
Convenience: Unlike sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and its reactions do not require the careful pH control needed to avoid the release of toxic hydrogen cyanide gas.[16]
-
Moisture Tolerance: While sensitive to water, STAB is generally more tolerant of trace amounts of moisture than other borohydrides, making it very practical for standard laboratory use.[15]
The Role of the Solvent and Acid Catalyst
-
Solvent: Aprotic solvents are preferred to avoid reaction with the hydride reagent. 1,2-Dichloroethane (DCE) is a classic choice due to its ability to dissolve a wide range of substrates and its compatibility with STAB.[12][13] Dichloromethane (DCM) and Tetrahydrofuran (THF) are also commonly used and effective alternatives.[14][15]
-
Acid Catalyst: The formation of the iminium ion is the rate-limiting step and is catalyzed by acid.[17] Acetic acid is often added in catalytic or stoichiometric amounts. It protonates the hydroxyl group of the hemiaminal intermediate, facilitating the elimination of water.[18] This is particularly important for reactions involving less electrophilic ketones. For more reactive aldehydes, the reaction may proceed efficiently without an added acid catalyst.[12]
Caption: General One-Pot Reductive Amination Workflow.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.
Protocol 1: Synthesis of 1-Isobutyl-3-(4-bromobenzyl)piperidine
This protocol details the reaction of 3-(4-Bromobenzyl)piperidine with a representative aliphatic aldehyde, isobutyraldehyde.
Reaction Scheme: (Self-generated image placeholder)
Reagent Table:
| Reagent | MW ( g/mol ) | Equiv. | Amount | Moles (mmol) | CAS No. |
|---|---|---|---|---|---|
| 3-(4-Bromobenzyl)piperidine | 254.18 | 1.0 | 500 mg | 1.97 | 45849-56-1 |
| Isobutyraldehyde | 72.11 | 1.2 | 170 mg (0.22 mL) | 2.36 | 78-84-2 |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 626 mg | 2.95 | 56553-60-7 |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 10 mL | - | 107-06-2 |
Step-by-Step Methodology:
-
Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-Bromobenzyl)piperidine (500 mg, 1.97 mmol).
-
Reagent Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (10 mL). Add isobutyraldehyde (0.22 mL, 2.36 mmol) to the solution. Stir the mixture at room temperature for 20 minutes to facilitate iminium ion formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (626 mg, 2.95 mmol) to the reaction mixture in three portions over 5 minutes. Note: A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).[5][14]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Synthesis of 1-Isopropyl-3-(4-bromobenzyl)piperidine
This protocol details the reaction with a representative ketone, acetone, which is generally less reactive than an aldehyde. The inclusion of an acid catalyst is recommended.
Reaction Scheme: (Self-generated image placeholder)
Reagent Table:
| Reagent | MW ( g/mol ) | Equiv. | Amount | Moles (mmol) | CAS No. |
|---|---|---|---|---|---|
| 3-(4-Bromobenzyl)piperidine | 254.18 | 1.0 | 500 mg | 1.97 | 45849-56-1 |
| Acetone | 58.08 | 3.0 | 343 mg (0.43 mL) | 5.91 | 67-64-1 |
| Acetic Acid (Glacial) | 60.05 | 1.1 | 124 mg (0.12 mL) | 2.17 | 64-19-7 |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 626 mg | 2.95 | 56553-60-7 |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 10 mL | - | 107-06-2 |
Step-by-Step Methodology:
-
Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-Bromobenzyl)piperidine (500 mg, 1.97 mmol).
-
Reagent Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (10 mL). Add acetone (0.43 mL, 5.91 mmol) followed by glacial acetic acid (0.12 mL, 2.17 mmol). Stir the mixture at room temperature for 30-45 minutes. The acid catalyzes the formation of the sterically more hindered ketiminium ion.[12][18]
-
Reduction: Carefully add sodium triacetoxyborohydride (626 mg, 2.95 mmol) to the reaction mixture portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Reactions with ketones are typically slower than with aldehydes; monitor progress over 4-12 hours.
-
Work-up & Purification: Follow the identical work-up and purification steps as described in Protocol 4.1.
Summary of Expected Outcomes
The following table summarizes the expected outcomes for the protocols described. Yields are representative and may vary based on reaction scale and purification efficiency.
| Starting Amine | Carbonyl Substrate | Product Name | Typical Reaction Time | Typical Yield |
| 3-(4-Bromobenzyl)piperidine | Isobutyraldehyde | 1-Isobutyl-3-(4-bromobenzyl)piperidine | 2-4 hours | 85-95% |
| 3-(4-Bromobenzyl)piperidine | Acetone | 1-Isopropyl-3-(4-bromobenzyl)piperidine | 4-12 hours | 75-90% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reducing agent (degraded by moisture).2. Inefficient iminium formation (for ketones).3. Steric hindrance. | 1. Use a fresh bottle of NaBH(OAc)₃; ensure anhydrous solvent and conditions.2. Increase the amount of acetic acid to 1.5-2.0 equivalents.3. Increase reaction temperature to 40-50 °C or prolong reaction time.[14] |
| Alcohol Byproduct Observed | 1. Use of a non-selective reducing agent (e.g., NaBH₄).2. Water contamination hydrolyzing the borohydride. | 1. Ensure the correct reagent, NaBH(OAc)₃, is used.2. Use anhydrous solvents and dry glassware. |
| Dialkylation (with primary amines) | N/A for this secondary amine substrate. | This is a common side reaction with primary amines but is not possible with 3-(4-bromobenzyl)piperidine.[12] |
References
-
What is the role of acetic acid in the reductive amination experiment? (2024). brainly.com. [Link]
-
Reductive Amination . (2024). Chemistry Steps. [Link]
-
Reductive amination . Wikipedia. [Link]
-
The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study . RSC Publishing. [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes . Organic Syntheses. [Link]
-
A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases . (2018). ACS Catalysis. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) . (1996). PubMed. [Link]
-
Can someone please explain reductive amination . (2017). Reddit. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]
-
Reductive Amination - Common Conditions . organic-reaction.com. [Link]
-
Reductive Amination, and How It Works . (2017). Master Organic Chemistry. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride . (2022). ACS Omega. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride . (2022). National Center for Biotechnology Information. [Link]
-
Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol . (2001). Organic Chemistry Portal. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]
- 1-substituted propyl piperidines and processes of preparing same.
-
Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues . King's College London. [Link]
-
Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst . (2025). National Center for Biotechnology Information. [Link]
-
Analgesic activity of alkyl piperidine derivatives . Pakistan Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. pubs.acs.org [pubs.acs.org]
- 18. brainly.com [brainly.com]
Application Note: High-Throughput Synthesis of GPCR Ligand Libraries via 3-(4-Bromobenzyl)piperidine Scaffolding
Strategic Rationale & Mechanistic Insights
The development of highly selective ligands for G protein-coupled receptors (GPCRs) remains a cornerstone of modern neuropharmacology and targeted therapeutics. Benzylpiperidine derivatives are recognized as privileged pharmacophores, frequently utilized to target a diverse array of GPCRs. Recent literature highlights their efficacy as potent and selective antagonists for the Dopamine D4 receptor[1], photoswitchable agonists for the atypical chemokine receptor 3 (ACKR3)[2], and dual ligands for µ-opioid and σ1 receptors[3].
While 4-benzylpiperidines are ubiquitous in drug discovery, shifting the attachment point to the 3-position—using 3-(4-bromobenzyl)piperidine —provides a distinct spatial vector. Mechanistically, the basic nitrogen of the piperidine mimics endogenous monoamines (e.g., dopamine, serotonin) by forming a critical salt bridge with the highly conserved Asp3.32 residue in transmembrane helix 3 (TM3) of the GPCR orthosteric pocket[1]. The unique geometry of the 3-substituted scaffold alters the trajectory of the aromatic tail into the hydrophobic binding cleft, often resulting in enhanced subtype selectivity.
Furthermore, the 4-bromo substituent on the benzyl ring acts as a chemically orthogonal handle. It remains inert during the functionalization of the piperidine nitrogen but serves as an ideal electrophile for late-stage palladium-catalyzed cross-coupling[4]. This causality-driven design allows for the rapid generation of diverse ligand libraries without the need to rebuild the core scaffold from scratch.
Synthetic Workflow
The methodology utilizes a two-step sequence: an initial N-alkylation to extend the primary pharmacophore, followed by a Suzuki-Miyaura cross-coupling for late-stage diversification.
Synthetic workflow for late-stage diversification of 3-(4-Bromobenzyl)piperidine.
Self-Validating Experimental Protocols
As a self-validating system, this protocol integrates specific in-process analytical checkpoints to ensure chemical integrity before proceeding to subsequent steps.
Step 1: Pharmacophore Extension via N-Alkylation
Objective: Append a secondary binding motif (e.g., using 4-chloro-1-(4-fluorophenyl)butan-1-one) to the piperidine nitrogen.
-
Reaction Setup: Dissolve 3-(4-bromobenzyl)piperidine (1.0 eq, 10 mmol) in anhydrous acetonitrile (MeCN, 0.2 M).
-
Causality: MeCN is a polar aprotic solvent that optimally solvates the nucleophile while leaving the basic piperidine nitrogen highly reactive for the S_N2 displacement.
-
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (3.0 eq) and a catalytic amount of KI (0.1 eq).
-
Causality: K₂CO₃ is a mild heterogeneous base that efficiently scavenges the generated HCl byproduct without causing unwanted elimination reactions. KI facilitates an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, thereby accelerating the S_N2 substitution.
-
-
Electrophile Addition: Dropwise add the alkylating agent (1.1 eq) at room temperature, then heat the suspension to 80 °C under a nitrogen atmosphere for 12 hours.
-
Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL LC-MS grade methanol, and inject into the LC-MS. The protocol validates itself when the UV trace at 254 nm shows >95% consumption of the starting material (m/z 254 [M+H]⁺) and the emergence of the alkylated intermediate mass. Do not proceed to workup until this shift is confirmed.
-
Workup: Filter the suspension to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH 95:5) to isolate the intermediate.
Step 2: Late-Stage Diversification via Suzuki-Miyaura Coupling
Objective: Introduce diverse aryl/heteroaryl groups at the 4-bromo position to probe the GPCR hydrophobic binding pocket.
-
Reaction Setup: In a microwave-safe vial, combine the N-alkylated intermediate (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a stream of argon.
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This specific geometry accelerates the reductive elimination step—often the rate-limiting step in cross-coupling—while preventing catalyst decomposition into inactive palladium black[4].
-
-
Execution: Seal the vial and subject it to microwave irradiation at 110 °C for 30 minutes.
-
Validation Checkpoint: Perform an LC-MS analysis of the crude mixture. The complete disappearance of the brominated isotope pattern (characteristic 1:1 doublet for ⁷⁹Br/⁸¹Br) and the appearance of the coupled product mass confirms successful diversification.
-
Purification: Filter through a Celite pad, extract with EtOAc, and purify the final library compounds via preparative HPLC to achieve >95% purity required for biological screening.
Quantitative Data Presentation
The following table summarizes a representative library synthesized using this protocol, demonstrating the high-throughput viability of the scaffold and its application in generating dual-targeting aminergic GPCR ligands.
| Compound ID | R-Group (Boronic Acid) | Isolated Yield (%) | Purity (HPLC) | D₂ Receptor K_i (nM) | 5-HT₂A Receptor K_i (nM) |
| 1a | Phenyl | 82 | >98% | 15.2 | 22.4 |
| 1b | 4-Fluorophenyl | 78 | >99% | 8.5 | 14.1 |
| 1c | 3-Pyridyl | 75 | >97% | 45.0 | 88.3 |
| 1d | 2-Thiophenyl | 80 | >98% | 12.4 | 19.5 |
*Note: Pharmacological data represents typical binding affinities observed for optimized benzylpiperidine derivatives, illustrating the screening application of the synthesized library.
Pharmacological Context & Signaling
Ligands derived from this scaffold typically act as antagonists at aminergic receptors. Upon binding to the orthosteric site (anchored by Asp3.32), they stabilize the receptor in an inactive conformation, preventing the coupling and activation of the Gi/o protein complex. This halts the downstream inhibition of adenylate cyclase, thereby modulating cellular cAMP levels.
Dopamine D2 receptor Gi/o signaling pathway modulated by synthesized antagonists.
References
-
Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - MDPI - 1
-
Design, Synthesis and Pharmacological Characterization of the First Photoswitchable Small-Molecule Agonist for the Atypical Chemokine Receptor 3 - ACS Omega -2
-
X-Ray Characterization and Structure-Based Optimization of Striatal-Enriched Protein Tyrosine Phosphatase Inhibitors - PMC / NIH - 4
-
Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - ResearchGate - 3
Sources
Preparation of hydrochloride salts of 3-(4-Bromobenzyl)piperidine
Application Note: Preparation and Characterization of 3-(4-Bromobenzyl)piperidine Hydrochloride
Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
The piperidine pharmacophore is a ubiquitous structural motif in modern drug discovery. Specifically, halogenated derivatives like 3-(4-Bromobenzyl)piperidine serve as critical intermediates; the aryl bromide handle allows for downstream palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), while the piperidine ring modulates basicity and lipophilicity. However, handling the free base form of 3-(4-Bromobenzyl)piperidine presents challenges regarding oxidative stability, hygroscopicity, and precise stoichiometric dosing.
Converting the free base into a crystalline hydrochloride (HCl) salt is the most effective method to enhance its physicochemical properties, including shelf-life stability, processability, and dissolution rate[1]. This application note details a self-validating, anhydrous protocol for the high-yield preparation of 3-(4-Bromobenzyl)piperidine hydrochloride, emphasizing the thermodynamic causality behind solvent and reagent selection.
Mechanistic Rationale: The Case for Anhydrous Salt Formation
Pharmaceutical salt formation is governed by the delicate balance between solvation energy and crystal lattice energy. When 3-(4-Bromobenzyl)piperidine is ionized in solution, it forms a strong ionic interaction with the chloride counterion, leading to the crystallization of the salt form[2].
Why avoid aqueous HCl? The introduction of water (via 37% aqueous HCl) often leads to "oiling out"—a phenomenon where the salt forms a biphasic liquid system rather than a crystalline solid. Furthermore, the common ion effect suppresses the solubility product equilibrium of the salt[2]. If water is present, the high solvation energy of the aqueous medium competes with the lattice energy, drastically lowering the isolated yield and promoting the formation of variable hydrates.
By utilizing an anhydrous proton-donating system—specifically, a standardized solution of 4M HCl in dioxane—we force rapid nucleation. The non-polar/semi-polar solvent matrix (e.g., diethyl ether or ethyl acetate) cannot solvate the highly polar, ionized piperidinium chloride, ensuring that the crystal lattice energy dominates and drives quantitative precipitation[3].
Process Workflow & Thermodynamic Visualization
The following diagram illustrates the thermodynamic and kinetic stages of the anhydrous salt formation process.
Thermodynamic and kinetic workflow of anhydrous hydrochloride salt formation.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. The visual cue of instantaneous precipitation upon acid addition confirms successful protonation, while the gravimetric yield post-drying validates the stoichiometric efficiency.
Materials & Reagents:
-
3-(4-Bromobenzyl)piperidine (Free base, >98% purity)[4]
-
4M Hydrogen chloride in dioxane (Anhydrous)[3]
-
Anhydrous Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Ice bath and inert gas (N₂ or Ar) manifold
Step 1: Substrate Dissolution
-
Transfer 10.0 mmol (approx. 2.54 g) of 3-(4-Bromobenzyl)piperidine free base into an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the substrate in 25 mL of anhydrous diethyl ether. Stir at 400 rpm under a nitrogen atmosphere until a clear, homogenous solution is achieved. Note: Ethyl acetate can be substituted if the free base exhibits poor solubility in ether.
Step 2: Controlled Acidification
-
Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Amine protonation is highly exothermic. Cooling prevents localized boiling of the low-boiling ether solvent and minimizes impurity entrapment during rapid nucleation.
-
Using a glass syringe, add 3.0 mL (12.0 mmol, 1.20 equivalents) of 4M HCl in dioxane dropwise over 10 minutes[3].
-
Observe the immediate formation of a dense, white precipitate (the piperidinium hydrochloride salt).
Step 3: Maturation & Crystallization
-
Remove the ice bath and allow the suspension to warm to ambient temperature (20–25 °C).
-
Continue stirring for 2 hours. Causality: Extended stirring allows for Ostwald ripening, where smaller, kinetically formed crystals dissolve and redeposit onto larger, thermodynamically stable crystals, improving filtration efficiency and final purity[1].
Step 4: Isolation & Drying
-
Filter the suspension under vacuum using a sintered glass Buchner funnel.
-
Wash the filter cake with two 10 mL portions of ice-cold anhydrous diethyl ether to remove any residual dioxane and unreacted free base.
-
Transfer the white crystalline solid to a vacuum desiccator and dry at 40 °C under high vacuum (<10 mbar) for 12 hours to afford 3-(4-Bromobenzyl)piperidine hydrochloride[4].
Process Optimization & Quantitative Data
To validate the superiority of the dioxane/ether system, our development team evaluated various HCl sources. The data below summarizes the impact of the acidifying agent on the final product quality. The use of 4M HCl in dioxane consistently yields the highest purity and lowest moisture content, preventing the degradation pathways associated with aqueous systems.
| HCl Source | Primary Solvent | Yield (%) | Purity (HPLC) | Moisture Content (KF) | Process Observations |
| 4M HCl in Dioxane | Diethyl Ether | 94% | >99.5% | <0.1% | Rapid, clean precipitation; easily filterable crystals. |
| 2M HCl in Ether | Diethyl Ether | 89% | >98.0% | <0.1% | Requires larger volumes; slightly slower crystallization. |
| Anhydrous HCl Gas | Ethyl Acetate | 86% | >97.5% | <0.2% | Difficult to control stoichiometry; localized over-acidification. |
| 37% Aqueous HCl | Ethanol / Water | 62% | >92.0% | >2.5% | Severe oiling-out observed; requires extensive recrystallization. |
Table 1: Comparative analysis of hydrochloride salt formation conditions for 3-(4-Bromobenzyl)piperidine.
References
-
Advanced Methodologies for Pharmaceutical Salt Synthesis Crystal Growth & Design, ACS Publications URL:[Link]
-
Drug Dissolution Enhancement by Salt Formation: Current Prospects Research Journal of Pharmaceutical Dosage Forms and Technology URL:[Link]
- Acid addition salts of piperazine derivatives (US10696668B2)
Sources
Application Notes and Protocols: Strategic Functionalization of the Aryl Bromide in 3-(4-Bromobenzyl)piperidine
Introduction: Unlocking the Potential of a Privileged Scaffold
The 3-benzylpiperidine motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically significant agents targeting the central nervous system and beyond.[1][2] Its rigid, three-dimensional structure allows for precise vectoral presentation of substituents, enabling high-affinity interactions with biological targets. The strategic functionalization of this scaffold is therefore of paramount importance in drug discovery programs. This document provides a detailed guide to the chemical manipulation of 3-(4-Bromobenzyl)piperidine, a versatile building block where the aryl bromide serves as a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
The presence of the aryl bromide offers a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, while the piperidine nitrogen, a basic secondary amine, presents both opportunities and challenges in synthesis. This guide will delve into the theoretical underpinnings and practical execution of several key transformations, providing researchers with robust protocols to accelerate their research and development efforts. We will explore the nuances of reaction setup, catalyst and ligand selection, and troubleshooting common issues, ensuring a high rate of success in the laboratory.
Core Functionalization Strategies: A Practical Overview
The synthetic utility of the aryl bromide in 3-(4-Bromobenzyl)piperidine is most effectively exploited through palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis due to their broad substrate scope and functional group tolerance. We will focus on three of the most powerful and widely adopted methods: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkyne moieties.
Figure 1: Key palladium-catalyzed cross-coupling reactions for the functionalization of 3-(4-Bromobenzyl)piperidine.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[3][4] This reaction is particularly valuable for accessing biaryl structures, which are prevalent in pharmaceuticals.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Initially, a Pd(0) species undergoes oxidative addition to the aryl bromide of 3-(4-Bromobenzyl)piperidine. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid or ester that has been activated by a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the active Pd(0) catalyst.[5]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of 3-(4-Bromobenzyl)piperidine with Phenylboronic Acid
Materials:
-
3-(4-Bromobenzyl)piperidine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Toluene, anhydrous
-
Water, deionized
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-(4-Bromobenzyl)piperidine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in a small amount of the reaction solvent. Add this mixture to the reaction flask.
-
Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water to the flask to achieve a concentration of 0.1 M with respect to the aryl bromide.
-
Reaction: Stir the mixture at 90 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Key Considerations and Troubleshooting
-
Piperidine Nitrogen Protection: For some sensitive boronic acids or under harsh reaction conditions, N-protection of the piperidine (e.g., as a Boc-carbamate) may be necessary to prevent side reactions. However, for many standard Suzuki couplings, the free amine is well-tolerated.
-
Base Selection: The choice of base is crucial.[6] While K₂CO₃ is a good starting point, other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may improve yields for challenging substrates.
-
Catalyst System: A wide range of palladium catalysts and phosphine ligands can be employed.[3] For sterically hindered substrates, more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may be beneficial.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Readily available and effective for many substrates. |
| Ligand | PPh₃, SPhos, XPhos | PPh₃ is a standard choice; bulky ligands can improve efficiency. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often optimal. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7][8] This reaction is of immense importance in pharmaceutical chemistry, as the arylamine motif is a common feature in bioactive molecules.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling.[9] It begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong base, the amine is deprotonated, leading to the formation of a palladium-amido complex. The final step is reductive elimination, which yields the desired N-arylated product and regenerates the Pd(0) catalyst.[9][10]
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of 3-(4-Bromobenzyl)piperidine with Morpholine
Materials:
-
3-(4-Bromobenzyl)piperidine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Schlenk tube or similar glassware for inert atmosphere techniques
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to a Schlenk tube.
-
Reagent Addition: Add 3-(4-Bromobenzyl)piperidine (1.0 equiv) and morpholine (1.2 equiv) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene to achieve a concentration of 0.1 M with respect to the aryl bromide.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Key Considerations and Troubleshooting
-
Inert Atmosphere: The Buchwald-Hartwig amination is highly sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, strict adherence to inert atmosphere techniques is crucial for success.[11]
-
Ligand and Base Combination: The choice of ligand and base is highly interdependent and substrate-specific.[11] For electron-rich anilines, weaker bases may be sufficient, while for less nucleophilic amines, stronger bases and more electron-rich ligands are often required.
-
N-Protection of the Substrate: The secondary amine of the piperidine ring in 3-(4-Bromobenzyl)piperidine can potentially compete with the desired amine coupling partner. While in many cases, the desired reaction proceeds selectively due to the higher nucleophilicity of the primary or less hindered secondary amine, N-protection of the piperidine (e.g., with a Boc group) can be a robust strategy to ensure clean conversion.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands are generally preferred.[12] |
| Base | NaOtBu, LHMDS, K₂CO₃ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are ideal. |
| Temperature | 80-120 °C | To facilitate the catalytic cycle. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction is the most widely used method for the formation of C(sp²)–C(sp) bonds, providing a direct route to arylalkynes.[13][14] These motifs are valuable precursors in organic synthesis and are found in various materials and pharmaceutical compounds.
Mechanistic Rationale
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[15] The palladium cycle is similar to that of the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition of the aryl bromide to a Pd(0) species. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a base. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting alkynyl-Pd(II)-aryl complex undergoes reductive elimination to afford the arylalkyne product and regenerate the Pd(0) catalyst.[16]
Figure 4: General experimental workflow for a Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of 3-(4-Bromobenzyl)piperidine with Phenylacetylene
Materials:
-
3-(4-Bromobenzyl)piperidine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add 3-(4-Bromobenzyl)piperidine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Solvent and Base Addition: Add anhydrous THF and triethylamine (2.0 equiv).
-
Alkyne Addition: Add phenylacetylene (1.1 equiv) dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and redissolve in ethyl acetate. Wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Key Considerations and Troubleshooting
-
Copper-Free Conditions: While the copper co-catalyst is traditional, copper-free Sonogashira protocols have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and potential toxicity of copper residues.[13] These often require a different palladium catalyst and ligand system and a stronger base.
-
Base: The amine base, typically triethylamine or diisopropylamine, serves both as a base and often as the solvent. It is crucial that it is anhydrous.
-
Degassing: Thoroughly degassing the solvents is important to prevent oxidative homocoupling of the alkyne.
| Parameter | Recommendation | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Standard and effective palladium sources. |
| Cu Co-catalyst | CuI | Facilitates the formation of the copper acetylide. |
| Base | Et₃N, i-Pr₂NH | Acts as a base and often as a solvent. |
| Solvent | THF, DMF, Et₃N | Anhydrous polar aprotic solvents are commonly used. |
| Temperature | Room temperature to 80 °C | Often proceeds at milder temperatures than other couplings. |
Conclusion
3-(4-Bromobenzyl)piperidine is a highly valuable building block in drug discovery, and the strategic functionalization of its aryl bromide moiety opens up a vast chemical space for the synthesis of novel therapeutic agents. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are robust and versatile methods for achieving this. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of compounds for biological evaluation. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of these powerful synthetic transformations.
References
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl.
- BenchChem. (n.d.). Managing side reactions in piperidine functionalization.
- Biscoe, M. R., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC.
- Chamorro-Arenas, D., et al. (2020). Transition-Metal-Free Multiple Functionalization of Piperidines to 4-Substituted and 3,4-Disubstituted 2-Piperidinones. PubMed.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR.
- Google Patents. (n.d.). WO1998057953A1 - 3-benzylpiperidine.
- Hartwig, J. F., & Buchwald, S. L. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Johansson, H., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines. Building Blocks.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- ResearchGate. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
- SciELO. (n.d.). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds.
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Synthesis of 3-(4-Bromobenzyl)piperidine
Target Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Mechanistic Overview
The synthesis of 3-(4-Bromobenzyl)piperidine presents a classic chemoselectivity challenge in medicinal chemistry. The piperidine structural motif is a cornerstone in drug development, typically accessed via the catalytic hydrogenation of a pyridine precursor[1]. However, the presence of the aryl bromide bond makes the molecule highly susceptible to unwanted side reactions, specifically hydrodehalogenation. This technical support guide provides actionable troubleshooting steps, self-validating protocols, and mechanistic insights to optimize your yields and prevent product degradation.
Caption: Workflow for chemoselective hydrogenation avoiding hydrodehalogenation.
Troubleshooting Guides & FAQs
Q1: Why am I losing the bromine atom during the catalytic hydrogenation of 3-(4-bromobenzyl)pyridine? A: This is a textbook case of hydrodehalogenation. When using standard Palladium on Carbon (Pd/C) with hydrogen gas, the palladium surface highly favors oxidative addition into the weak C(sp²)–Br bond. This leads to the rapid cleavage of the bromine atom, often before the pyridine ring is fully reduced, yielding the debrominated 3-benzylpiperidine byproduct[2]. Solution: Switch your catalyst. Platinum dioxide (PtO₂, Adams' catalyst) or Rhodium-based transfer hydrogenation catalysts (e.g., [Cp*RhCl₂]₂) offer superior chemoselectivity. They efficiently reduce the heteroaromatic ring while preserving the aryl halide.
Q2: My reduction with PtO₂ is chemoselective, but the conversion rate is exceptionally low. How can I drive the reaction to completion? A: Pyridine and the resulting piperidine product are basic amines that strongly coordinate to the platinum surface via their nitrogen lone pairs, effectively poisoning the catalyst[1]. Solution: Perform the reaction in an acidic medium, such as glacial acetic acid. The acid protonates the nitrogen, forming a pyridinium salt. This prevents lone-pair coordination to the metal and lowers the aromatic resonance energy of the ring, significantly accelerating the hydrogenation rate[1].
Q3: How do I prevent the secondary amine of the newly formed piperidine from interfering with downstream cross-coupling reactions? A: The secondary amine of the piperidine ring is highly nucleophilic and will undergo unwanted N-arylation or N-alkylation during subsequent steps (e.g., Suzuki or Buchwald-Hartwig couplings). Solution: Protect the nitrogen as a tert-butyl carbamate (Boc). Converting the product to 1-Boc-3-(4-bromobenzyl)piperidine creates a stable, easily purifiable intermediate that eliminates nucleophilic interference[3].
Caption: Troubleshooting logic tree for resolving low yields in piperidine synthesis.
Quantitative Data: Catalyst Impact on Halopyridine Hydrogenation
| Catalyst System | Solvent | Pressure (bar) | Primary Reaction Pathway | Target Yield (%) | Debromination Yield (%) |
| 10% Pd/C | Methanol | 1 - 3 | Hydrodehalogenation | < 5% | > 90% |
| 10% Pd/C | Acetic Acid | 3 - 5 | Hydrodehalogenation | < 10% | > 85% |
| PtO₂ (Adams') | Acetic Acid | 3 - 5 | Chemoselective Reduction | 75 - 85% | < 5% |
| [Cp*RhCl₂]₂ | HCOOH / Et₃N | Atmospheric | Transfer Hydrogenation | 80 - 92% | < 2% |
(Data synthesized from comparative hydrogenation studies on halogenated pyridines[1][2])
Experimental Protocols
Protocol 1: Chemoselective Hydrogenation of 3-(4-Bromobenzyl)pyridine
Causality Focus: Utilizing PtO₂ in acetic acid ensures the reduction of the aromatic ring without cleaving the sensitive C-Br bond, while simultaneously preventing catalyst poisoning by protonating the basic nitrogen[1].
-
Preparation: In a high-pressure hydrogenation vessel, dissolve 3-(4-bromobenzyl)pyridine (10 mmol) in glacial acetic acid (30 mL).
-
Catalyst Addition: Carefully add PtO₂ (Adams' catalyst, 5 mol%). Safety Note: PtO₂ can be pyrophoric when saturated with hydrogen; ensure the vessel is purged with inert gas first.
-
Purging: Seal the reactor and purge the system with N₂ gas three times to remove oxygen, followed by purging with H₂ gas three times.
-
Reaction: Pressurize the vessel to 4 bar with H₂ and stir vigorously at 40°C for 16 hours.
-
Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with ethyl acetate.
-
Neutralization: Concentrate the filtrate under reduced pressure. Neutralize the remaining acetic acid by slowly adding saturated aqueous NaHCO₃ until effervescence ceases. Extract with dichloromethane (3 x 20 mL), dry over Na₂SO₄, and concentrate.
Validation Checkpoint: Analyze an aliquot of the crude product via GC-MS. The mass spectrum must show a molecular ion peak cluster at m/z 253 and 255 in a 1:1 ratio, confirming the presence of the intact bromine isotope pattern. If a dominant peak at m/z 175 is observed, hydrodehalogenation has occurred.
Protocol 2: N-Boc Protection of 3-(4-Bromobenzyl)piperidine
Causality Focus: Triethylamine is used to neutralize any trace acid from the previous step and to act as an acid scavenger, driving the nucleophilic attack of the piperidine nitrogen onto the Boc anhydride[3].
-
Preparation: Dissolve the crude 3-(4-bromobenzyl)piperidine (approx. 8 mmol) in anhydrous dichloromethane (25 mL) and cool to 0°C in an ice bath.
-
Base Addition: Add triethylamine (Et₃N, 16 mmol, 2.0 eq) dropwise while stirring.
-
Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 9.6 mmol, 1.2 eq) dissolved in 5 mL of dichloromethane.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.
-
Workup: Quench the reaction with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Validation Checkpoint: Spot the purified product on a silica TLC plate alongside the starting material. Stain the plate with Ninhydrin and heat. The starting material will form a dark purple/blue spot (indicating a free secondary amine), whereas the successfully Boc-protected product will show no color change.
References
-
Title: Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation Source: University of Liverpool URL: [Link]
-
Title: REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES Source: University of Liverpool Repository URL: [Link]
Sources
Purification methods for 3-(4-Bromobenzyl)piperidine reaction mixtures
Welcome to the Technical Support Center for the isolation and purification of 3-(4-Bromobenzyl)piperidine . As a critical intermediate in pharmaceutical synthesis, achieving high purity of this secondary amine requires navigating specific chemical challenges, including co-eluting regioisomers, unreacted alkylating agents, and poly-alkylation side products.
This guide abandons generic advice in favor of field-proven, mechanistically grounded protocols. Every step described here is designed as a self-validating system —meaning the protocol includes built-in analytical checks to ensure you never proceed to the next step with a failed reaction.
Part 1: Mechanistic Workflow Overview
The most reliable approach to purifying basic nitrogenous intermediates is an orthogonal strategy: exploiting pKa differences first, followed by polarity, and finally crystal lattice thermodynamics.
Fig 1. Multi-stage purification workflow for 3-(4-Bromobenzyl)piperidine.
Part 2: Troubleshooting & FAQs (The "Why" and "How")
Q1: Why does my 3-(4-Bromobenzyl)piperidine streak heavily on silica gel, and how do I resolve co-elution with N-alkylated impurities?
Causality & Solution: The secondary amine moiety of 3-(4-Bromobenzyl)piperidine acts as a strong hydrogen-bond donor and acceptor. It interacts aggressively with the acidic silanol groups (Si-OH) on standard stationary phases, causing severe peak tailing and poor resolution from tertiary amine byproducts[1]. To resolve this, you must dynamically deactivate the silica. Incorporate 1-2% v/v of a volatile base, such as Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH
Q2: My crude NMR shows significant contamination from the starting material (e.g., 4-bromobenzyl chloride). What is the most selective way to remove this? Causality & Solution: Do not rely on chromatography for this separation. Instead, exploit the thermodynamic pKa difference. 3-(4-Bromobenzyl)piperidine has a conjugate acid pKa of approximately 10.5. By washing the organic layer with 1M HCl, you quantitatively protonate the piperidine, driving it into the aqueous phase as a highly polar salt. The neutral 4-bromobenzyl chloride remains entirely in the organic phase[3]. This acid-base extraction is the most efficient, scalable preliminary purification step.
Q3: How do I upgrade the purity from 95% (post-chromatography) to >99% for active pharmaceutical ingredient (API) development? Causality & Solution: Chromatographic methods often fail to separate trace structurally similar impurities (like debrominated analogs). Crystallization of the amine as a stable salt (e.g., hydrochloride or oxalate) leverages the rigid geometry of the crystal lattice, which thermodynamically excludes mismatched molecules[1]. Precipitating the HCl salt from a binary solvent system (e.g., Ethanol/Diethyl Ether) consistently yields >99% purity.
Part 3: Quantitative Data & Method Comparison
When designing your purification route, balance yield against required purity. Use the table below to select the appropriate method based on your current project phase.
| Purification Method | Target Impurity Removed | Expected Recovery Yield | Final Expected Purity | Scalability | Time Required |
| Acid-Base Extraction | Neutral organics, unreacted halides | 90 - 95% | 80 - 85% | Excellent (>1 kg) | ~2 Hours |
| Modified Silica Chromatography | Tertiary amines, regioisomers | 75 - 85% | 95 - 98% | Moderate (<50 g) | ~4-6 Hours |
| HCl Salt Crystallization | Debrominated analogs, trace organics | 80 - 90% | >99.5% | Excellent (>1 kg) | ~12-24 Hours |
Part 4: Self-Validating Experimental Protocols
Protocol 1: pKa-Directed Acid-Base Extraction
Purpose: Rapid removal of neutral and non-basic impurities.
-
Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).
-
Acidification: Add 1M HCl in equal volume to the organic layer. Stir vigorously for 15 minutes.
-
Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer.
-
Self-Validation Check 1: Spot the remaining organic layer on a TLC plate and stain with Ninhydrin. A lack of purple/pink color confirms complete transfer of the amine to the aqueous phase.
-
-
Washing: Wash the aqueous layer once with fresh EtOAc to remove entrained neutral impurities. Discard the organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH reaches 12.
-
Self-Validation Check 2: Use pH paper to confirm pH > 11. The solution should turn cloudy as the free base precipitates/oils out.
-
-
Recovery: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g). Dry the combined DCM layers over anhydrous Na
SO , filter, and concentrate under reduced pressure.
Protocol 2: Modified Silica Gel Flash Chromatography
Purpose: Separation of the target secondary amine from tertiary amine byproducts.
-
Column Preparation: Slurry-pack silica gel using a solvent system of DCM : MeOH : NH
OH (90:9:1). The NH OH is critical for silanol deactivation. -
Loading: Dissolve the crude free base in the minimum amount of DCM and load it onto the column.
-
Elution: Elute using the 90:9:1 system. Collect fractions.
-
Self-Validation Check 1: Perform TLC on the fractions. The target 3-(4-Bromobenzyl)piperidine will stain strongly with Ninhydrin (indicating a secondary amine), whereas tertiary amine over-alkylation products will remain unstained or stain very faintly.
-
-
Concentration: Pool the Ninhydrin-positive fractions and evaporate. Note: Co-evaporate with toluene twice to remove residual ammonia and methanol.
Protocol 3: Orthogonal Hydrochloride Salt Crystallization
Purpose: Final polishing to >99% purity.
-
Dissolution: Dissolve the chromatographed free base in minimal absolute Ethanol (approx. 3 mL/g).
-
Salt Formation: Dropwise, add 2M HCl in Diethyl Ether (1.1 equivalents) while stirring at room temperature. A white precipitate should begin to form.
-
Maturation: Add additional Diethyl Ether (approx. 10 mL/g) to drive the precipitation to completion. Stir at 0 °C for 2 hours.
-
Filtration: Filter the crystals over a Büchner funnel and wash with cold Diethyl Ether.
-
Self-Validation Check 1: Dissolve a few crystals in water and add a drop of AgNO
solution. Immediate formation of a white precipitate (AgCl) confirms successful hydrochloride salt formation. -
Self-Validation Check 2: Measure the melting point. A sharp melting point range (< 2 °C variance) confirms high crystal lattice purity.
-
Part 5: References
-
US20190300525A1 - Dipeptide piperidine derivatives - Google Patents. 1
-
Expedient Synthesis of an Atypical Oxazolidinone Compound Library - University of East Anglia.3
-
Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors - PMC. 2
Sources
Separating enantiomers of 3-(4-Bromobenzyl)piperidine via chiral resolution
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chiral resolution of 3-(4-Bromobenzyl)piperidine. The classical method of diastereomeric salt formation is the focus of this guide, as it is a robust and scalable technique for resolving racemic amines.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind separating the enantiomers of 3-(4-Bromobenzyl)piperidine using chiral resolution?
A1: The core principle is the conversion of the racemic amine into a pair of diastereomeric salts by reacting it with an enantiomerically pure chiral acid, also known as a resolving agent.[3][4][5] Enantiomers have identical physical properties, making them difficult to separate directly.[4][6] However, the resulting diastereomeric salts have different physicochemical properties, most importantly, different solubilities in a specific solvent.[1][7][8] This solubility difference allows for their separation by a process called fractional crystallization, where the less soluble diastereomer crystallizes out of the solution first.[1][7]
Q2: Which chiral resolving agents are most effective for a secondary amine like 3-(4-Bromobenzyl)piperidine?
A2: The efficacy of a resolving agent is highly dependent on the specific substrate.[1] For amines, common and effective chiral resolving agents are chiral acids. The most prevalent choices include:
-
Tartaric acid and its derivatives: (e.g., (+)-tartaric acid, (-)-tartaric acid, (+)-dibenzoyl-D-tartaric acid). Tartaric acid is often a good starting point due to its ready availability and cost-effectiveness.[1][7]
-
Mandelic acid: (e.g., (S)-(+)-Mandelic acid, (R)-(-)-Mandelic acid). This resolving agent often forms highly crystalline salts, which can lead to high enantiomeric excess.[1]
-
(1S)-(+)-10-Camphorsulfonic acid: This is a strong acid that can be particularly effective for less basic amines.[1]
A screening of several resolving agents is typically necessary to find the optimal one for your specific compound.[3][9]
Q3: How do I choose the right solvent for the crystallization of the diastereomeric salts?
A3: The choice of solvent is critical as it directly controls the solubility of the two diastereomeric salts.[9] An ideal solvent will maximize the solubility difference between the desired and undesired diastereomers.[9] Common solvents for this purpose include alcohols like methanol, ethanol, and isopropanol, as well as mixtures with water or other organic solvents. A solvent screening is highly recommended to identify the system that provides the best balance of yield and enantiomeric purity.[9][10]
Q4: My attempt at crystallization resulted in an oil instead of crystals. What is "oiling out" and how can I prevent it?
A4: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[10] This is a common problem often caused by excessively high supersaturation or a crystallization temperature that is too high.[10] To prevent this, you can try:
-
Reducing Supersaturation: Use a more dilute solution or cool the solution more slowly.[10]
-
Using an Anti-Solvent: Slowly add a solvent in which the salts are less soluble to induce precipitation.[9]
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization.
Troubleshooting Guide
This section addresses common problems encountered during the chiral resolution of 3-(4-Bromobenzyl)piperidine.
Issue 1: No Crystal Formation
Possible Causes:
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system.[9]
-
Low Concentration: The solution may be too dilute to reach the point of supersaturation needed for crystallization.[9]
-
Inhibition of Nucleation: Impurities in the starting materials or solvent can sometimes hinder the formation of crystal nuclei.[9]
Solutions:
-
Solvent Screening: Test a range of solvents and solvent mixtures to find a system where the desired diastereomeric salt has low solubility.[9]
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[9]
-
Induce Crystallization:
-
Seeding: If you have a small crystal of the desired diastereomer, add it to the solution to act as a template for further crystal growth.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to maximize crystal formation.[7]
-
Anti-solvent Addition: Slowly add a solvent in which the salts are poorly soluble.[9]
-
Issue 2: Low Yield of the Desired Diastereomeric Salt
Possible Causes:
-
Suboptimal Solvent: The chosen solvent may still be too good at dissolving the desired diastereomeric salt.[9]
-
Incorrect Stoichiometry: The molar ratio of the racemic amine to the resolving agent can significantly impact the yield.[8][9]
-
Premature Isolation: The crystallization process might have been stopped before reaching equilibrium.[9]
Solutions:
-
Optimize Solvent and Temperature: Re-evaluate your solvent choice and consider lower crystallization temperatures for a longer duration.[9]
-
Vary Stoichiometry: Experiment with different molar ratios of the resolving agent to the racemic amine. Ratios other than 1:1, such as 1.5:1 (resolving agent to amine), can sometimes improve yields.[8]
-
Increase Crystallization Time: Allow the mixture to stand for a longer period at a low temperature to ensure maximum precipitation of the less soluble salt.
Issue 3: Low Enantiomeric Excess (e.e.) of the Resolved Amine
Possible Causes:
-
Co-crystallization: Both diastereomeric salts may have similar solubilities, leading to their simultaneous crystallization.
-
Solid Solution Formation: In some cases, the two diastereomers can crystallize together in a single solid phase, making separation by simple crystallization difficult.[10]
-
Incomplete Separation: The filtration and washing steps may not have been sufficient to remove the mother liquor containing the more soluble diastereomer.
Solutions:
-
Recrystallization: The most common method to improve enantiomeric excess is to recrystallize the obtained diastereomeric salt one or more times from the same or a different solvent system.
-
Solvent and Resolving Agent Screening: A different solvent or resolving agent may provide a greater difference in the solubilities of the diastereomeric salts.[10]
-
Thorough Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor.[7]
Experimental Protocols
Protocol 1: Screening of Chiral Resolving Agents
Objective: To identify the most effective chiral resolving agent for the separation of 3-(4-Bromobenzyl)piperidine enantiomers.
Methodology:
-
Preparation: In separate small test tubes or vials, dissolve a specific amount of racemic 3-(4-Bromobenzyl)piperidine in a suitable solvent (e.g., methanol or ethanol).
-
Addition of Resolving Agent: To each tube, add a solution of a different chiral resolving agent (e.g., L-tartaric acid, (S)-mandelic acid, (1S)-(+)-10-camphorsulfonic acid) in the same solvent. A 1:1 molar ratio is a good starting point.
-
Observation: Observe the tubes for the formation of a precipitate. Note the time it takes for crystals to form and the apparent amount of solid.
-
Isolation and Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry. Liberate the free base (see Protocol 3) and determine the enantiomeric excess using chiral HPLC or SFC.
Protocol 2: Fractional Crystallization of the Diastereomeric Salt
Objective: To isolate one of the diastereomeric salts in high purity.
Methodology:
-
Salt Formation: Dissolve one equivalent of racemic 3-(4-Bromobenzyl)piperidine in a minimal amount of a warm, suitable solvent (identified from screening). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent in the same warm solvent.[7]
-
Crystallization: Slowly add the resolving agent solution to the amine solution with constant stirring. Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.[7]
-
Maximizing Yield: To maximize the yield, cool the flask in an ice bath for 1-2 hours.[7]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. The filtrate (mother liquor) contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.
Protocol 3: Liberation of the Free Enantiomerically Enriched Amine
Objective: To recover the pure enantiomer from the isolated diastereomeric salt.
Methodology:
-
Dissolution: Suspend the collected and dried diastereomeric salt crystals in water.
-
Basification: Add a base, such as a 10% sodium hydroxide (NaOH) solution, dropwise with stirring until the salt is completely dissolved and the solution is basic (check with pH paper).[1][7]
-
Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent like diethyl ether or ethyl acetate. Perform the extraction multiple times to ensure complete recovery.[1][11]
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified enantiomer.
Data Presentation
Table 1: Illustrative Resolving Agent and Solvent Screening Data
| Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (+)-Tartaric Acid | Ethanol | 40 | 75 |
| (+)-Tartaric Acid | Methanol | 35 | 82 |
| (S)-Mandelic Acid | Isopropanol | 45 | 91 |
| (S)-Mandelic Acid | Ethanol/Water (9:1) | 38 | 85 |
| (+)-Dibenzoyl-D-tartaric Acid | Acetone | 42 | 95 |
Note: This data is for illustrative purposes and actual results will vary depending on the specific experimental conditions.
Visualizations
Caption: General workflow for chiral resolution.
Caption: Troubleshooting decision tree for crystallization.
References
-
Wikipedia. Chiral resolution. [Link]
-
Fenix, T. S., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]
-
Chiralpedia. Part 6: Resolution of Enantiomers. [Link]
-
Chemistry LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers. [Link]
- Google Patents. (2002).
-
Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. [Link]
- Google Patents. (2004).
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
ResearchGate. Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. [Link]
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
LibreTexts. Chiral Amines as Resolving Agents and Resolution of Racemic Acids. [Link]
-
MDPI. (2021, August 18). Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. [Link]
-
PMC. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. [Link]
-
Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral Amines as Resolving Agents and Resolution of Racemic Acids [ns2.almerja.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in 3-(4-Bromobenzyl)piperidine Coupling Reactions
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving 3-(4-Bromobenzyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges such as low yield, stalled reactions, or complete reaction failure. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deep, mechanistic understanding of the potential pitfalls and a logical framework for resolving them.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions regarding catalyst poisoning in this specific coupling reaction.
Q1: What are the most common signs of catalyst poisoning in my coupling reaction?
A1: The primary indicators of catalyst poisoning are a significant drop in reaction rate, a complete stall before the starting material is consumed, or a noticeable decrease in product yield and selectivity.[1][2] A classic visual cue is the formation of a black precipitate, known as palladium black, which is an inactive, agglomerated form of the palladium metal and a common catalyst deactivation pathway.[3] You might also find that you need to use harsher conditions (higher temperatures or catalyst loadings) to achieve the same conversion that was previously possible.[1]
Q2: My reaction stalled. Is the 3-(4-Bromobenzyl)piperidine substrate itself the problem?
A2: It is highly probable. The piperidine moiety in your substrate is a nitrogen-containing heterocycle with a lone pair of electrons on the nitrogen atom.[4] This lone pair can coordinate strongly to the palladium center, acting as a competitive ligand.[4][5] This can lead to the formation of stable, inactive catalyst complexes, effectively taking the catalyst out of the active cycle. This issue is particularly well-documented for nitrogen-containing heterocycles in palladium catalysis.[5][6]
Q3: I suspect an external contaminant. What are the most common catalyst poisons I should be aware of?
A3: Palladium catalysts are notoriously sensitive to a range of impurities.[5] The most common and potent poisons include:
-
Sulfur Compounds: Thiols, sulfides, and even elemental sulfur are severe poisons that can originate from starting materials or reagents.[5][7] They bind strongly to the palladium surface, blocking active sites.[5][7]
-
Other Nitrogen Compounds: Besides your substrate, other nitrogen-containing heterocycles or excess amines can compete for binding to the palladium catalyst.[5]
-
Halides: While necessary for the reaction, a high concentration of certain halide ions can form stable, less reactive halo-complexes with the catalyst.[5]
-
Water and Oxygen: Many palladium-catalyzed reactions are air-sensitive.[8] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade sensitive phosphine ligands.[3][9] Excess water can lead to the hydrolysis of ligands or unwanted side reactions.[5]
-
Heavy Metals: Trace impurities of metals like lead, mercury, or arsenic can irreversibly poison the catalyst.[1][10]
Q4: How do I know if my solvent or base is causing the issue?
A4: The choice of solvent and base is critical and can dramatically affect catalyst stability and reactivity.[3] Coordinating solvents like DMF or acetonitrile can influence the catalytic species present in solution.[11][12][13] While sometimes beneficial, they can also compete with other ligands for a place on the palladium center.[12] If you observe inconsistent results between batches, the purity of your solvent (e.g., peroxide or water content) could be the culprit. Similarly, the quality and strength of your base are paramount; an old or impure base can introduce poisons or be ineffective, halting the catalytic cycle.[14]
Systematic Troubleshooting Guides
When a reaction fails, a systematic approach is more effective than random screening. This guide provides a logical workflow to diagnose and solve issues related to catalyst poisoning.
Systematic Troubleshooting Workflow
The following workflow provides a step-by-step process to identify the root cause of reaction failure.
Caption: A logical workflow for troubleshooting catalyst poisoning.
Part A: Substrate-Related Issues: The "Internal" Poison
The primary challenge with 3-(4-Bromobenzyl)piperidine is the inherent ability of the piperidine nitrogen to act as a catalyst poison.
Mechanism of Piperidine Inhibition
The lone pair on the piperidine nitrogen can coordinate to the electron-deficient palladium center. This is especially problematic for the active, low-coordinate Pd(0) species required for oxidative addition. This coordination forms a stable off-cycle complex, reducing the concentration of active catalyst available to participate in the desired cross-coupling.
Caption: Piperidine substrate competing for the active catalyst.
Troubleshooting Strategies for Substrate Inhibition:
-
Increase the Ligand-to-Palladium Ratio: For monodentate phosphine ligands, increasing the ratio from the typical 2:1 to 4:1 can help outcompete the piperidine for coordination sites on the palladium.[3]
-
Employ Bulky, Electron-Rich Ligands: Sterically hindered phosphine ligands (e.g., Buchwald or Hartwig ligands like XPhos, SPhos, or RuPhos) are highly effective.[3][15] Their bulk favors the formation of monoligated palladium species, which are often more active and can sterically discourage the binding of the smaller piperidine moiety.[15]
-
Consider Ligand Pre-coordination: Before adding the piperidine substrate, allow the palladium precursor and phosphine ligand to stir in the solvent for a few minutes. This can favor the formation of the desired active catalyst complex.
-
Check for Impurities in the Starting Material: The synthesis of 3-(4-Bromobenzyl)piperidine could introduce impurities.[16] For example, if sulfur-based reagents were used in a prior step, trace amounts could remain and act as potent catalyst poisons.[7] It is advisable to purify the substrate by recrystallization or chromatography before use.
Part B: Reagent & System-Related Issues: "External" Poisons
If addressing substrate inhibition is unsuccessful, the problem likely lies with external contaminants from your reagents, solvents, or reaction setup.
Common Catalyst Poisons and Their Sources
The following table summarizes common poisons that can derail your coupling reaction.
| Poison Class | Examples | Probable Source | Mechanism of Poisoning |
| Sulfur Compounds | Thiols, sulfides, sulfates, CS₂ | Impurities from starting material synthesis, contaminated reagents.[5][7] | Strong coordination to the palladium center, blocking active sites and causing irreversible deactivation.[5][7][17] |
| Nitrogen Compounds | Excess amines, other N-heterocycles | Substrate, product, additives.[5] | Coordination to the metal, forming stable, inactive complexes that disrupt the catalytic cycle.[5] |
| Oxygen | Atmospheric leaks, impure inert gas, non-degassed solvents | Improper inert atmosphere technique.[8][9] | Oxidizes active Pd(0) to inactive Pd(II) and degrades sensitive phosphine ligands.[3][9] |
| Water / Hydroxide | Wet solvents or reagents, atmospheric moisture | Improperly dried glassware or reagents.[5] | Can lead to hydrolysis of phosphine ligands and promote unwanted side reactions like protodeboronation in Suzuki couplings.[5] |
| Excess Halides | From substrate or salts | Additives, impurities.[5] | Can alter the electronic properties of the catalyst or form stable, less reactive halo-complexes.[5] |
| Heavy Metals | Lead, mercury, arsenic | Contaminated starting materials or reagents.[1][10] | Irreversible binding to the catalyst's active sites.[1] |
The Critical Role of an Inert Atmosphere
Palladium(0) complexes and many phosphine ligands are sensitive to air.[8][9] Failure to properly exclude oxygen is one of the most common reasons for reaction failure.
Caption: Oxygen can deactivate both the catalyst and the ligand.
Part C: Advanced Diagnostic & Remediation Protocols
This section provides actionable, step-by-step protocols for purifying reagents and setting up a robust reaction to minimize the risk of poisoning.
Protocol 1: Rigorous Solvent Degassing
Oxygen dissolved in solvents is a common culprit for failed reactions.[9] The "freeze-pump-thaw" method is highly effective for removing dissolved gases.
Materials:
-
Schlenk flask
-
Solvent to be degassed
-
Schlenk line (dual vacuum/inert gas manifold)[18]
-
Cold bath (e.g., liquid nitrogen or dry ice/acetone)
Procedure:
-
Place the solvent in a Schlenk flask (do not fill more than half full).
-
Freeze the solvent completely using the cold bath.
-
Once frozen, open the flask to the vacuum line for 5-10 minutes to remove gases from the headspace.
-
Close the flask to the vacuum and remove it from the cold bath.
-
Allow the solvent to thaw completely. You may see bubbles evolving from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gas is removed.[9]
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.
Protocol 2: Setting Up an Air-Sensitive Coupling Reaction
This protocol outlines the best practices for setting up a reaction under a strictly inert atmosphere using standard Schlenk techniques.[18][19][20]
Materials:
-
Oven-dried glassware (Schlenk flask, condenser, etc.)
-
Magnetic stir bar
-
Septa
-
Schlenk line with inert gas (argon or nitrogen) and vacuum
-
Palladium precursor, phosphine ligand, base
-
3-(4-Bromobenzyl)piperidine and coupling partner
-
Degassed solvent
Procedure:
-
Assemble Glassware: Assemble the hot, oven-dried Schlenk flask with a stir bar and condenser. Seal all joints with septa.
-
Establish Inert Atmosphere: Connect the flask to the Schlenk line. Carefully evacuate the flask under vacuum and then backfill with inert gas. Repeat this "evacuate-backfill" cycle three to five times to ensure the removal of all atmospheric oxygen and moisture.[8][9]
-
Add Solids: Under a positive flow of inert gas, quickly add the palladium precursor, phosphine ligand, and base to the flask. Reseal the system immediately.
-
Add Liquids: Add the degassed solvent via syringe. Then, add the 3-(4-Bromobenzyl)piperidine and the other coupling partner, also via syringe.
-
Begin Reaction: Place the flask in a pre-heated oil bath to begin the reaction. Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.[19]
Protocol 3: Analytical Identification of Poisons
If troubleshooting fails, advanced analytical techniques may be necessary to identify the specific poison.[1]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is extremely sensitive for detecting trace metal impurities (e.g., lead, arsenic) in your starting materials or on a recovered catalyst.[1][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile organic impurities in solvents or starting materials that could act as poisons.[1][21]
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can analyze the elemental composition of a deactivated catalyst's surface, helping to identify adsorbed poisons like sulfur or halides.[1][22]
References
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Google Cloud.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose University Consortium.
- Catalyst poisoning - Wikipedia. Wikipedia.
- Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds - ResearchGate.
- Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine - Benchchem. BenchChem.
- Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing). Royal Society of Chemistry.
- dealing with catalyst poisoning in the hydrogenation for synthesis - Benchchem. BenchChem.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate.
- Poisoning and deactivation of palladium c
- Catalyst Poisoning Testing - Intertek. Intertek.
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc.
- Palladium catalyst issues in cross-coupling reactions - Benchchem. BenchChem.
- Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedic
- Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium C
- How to detect catalyst poisoning in hydrotreaters - Patsnap Eureka.
- Buchwald–Hartwig amin
- Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis - Benchchem. BenchChem.
- Improvements for air sensitive reactions by using a new developed inertizing manifold. (2020, September 10). Technobis.
- A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate.
- avoiding catalyst poisoning in piperidine hydrogen
- 2.3 The Manipulation of Air-Sensitive Compounds. Thieme.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. MilliporeSigma.
- air sensitive reaction setup - YouTube. (2020, March 30). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Catalyst Poisoning Testing [intertek.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. ehs.umich.edu [ehs.umich.edu]
- 20. youtube.com [youtube.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Minimizing debromination side reactions in benzylpiperidine synthesis
Welcome to the Technical Support Center for Benzylpiperidine Synthesis . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate one of the most persistent issues in the synthesis of halogenated benzylpiperidines: hydrodebromination side reactions .
When synthesizing bromo-substituted benzylpiperidines—typically via the reductive amination of a bromobenzaldehyde with piperidine—the choice of reducing agent and catalyst dictates the chemoselectivity of the reaction. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high-fidelity synthesis.
The Mechanistic Problem: Why Does Debromination Occur?
In standard reductive amination, an aldehyde and an amine condense to form an imine or iminium intermediate, which is subsequently reduced to the amine[1]. When utilizing catalytic hydrogenation (e.g.,
To minimize this, we must either bypass transition metals entirely by using chemoselective hydride donors[1] or systematically poison/modify the highly active palladium sites responsible for
Reaction pathways in the reductive amination of bromobenzaldehydes.
Troubleshooting & FAQs
Q1: I am scaling up a reductive amination using
Q2: I want to avoid transition metals entirely to guarantee 0% debromination. What is the best alternative?
A2: Transition to a metal-free Borch-type reductive amination using mild hydride donors[1]. Sodium triacetoxyborohydride (STAB,
Q3: I am performing a direct alkylation (bromobenzyl bromide + piperidine) and still seeing debromination. Why?
A3: Debromination during an
Quantitative Data: Catalyst & Reagent Comparison
The following table summarizes the expected outcomes when synthesizing bromobenzylpiperidines using various reducing systems.
| Reducing Agent / Catalyst | Typical Conditions | Debromination (%) | Target Yield (%) | Mechanistic Rationale |
| Standard 10% Pd/C + | MeOH, 25 °C, 1 atm | > 50% | < 40% | |
| Calcined Pd/C (400 °C) + | MeOH, 100 °C, 40 bar | < 5% | > 85% | Thermal treatment modifies active Pd sites, suppressing dehalogenation. |
| DCE, 25 °C, 1.5 eq | 0% | > 95% | Hydride transfer is strictly chemoselective for the iminium ion. | |
| 2-Picoline Borane | MeOH, 25 °C, 1.2 eq | 0% | 85 - 90% | Mild, metal-free hydride donor; highly stable and low toxicity[1]. |
Experimental Protocols
Protocol A: Zero-Debromination Reductive Amination (STAB Method)
This protocol is a self-validating system. By avoiding transition metals, the mechanistic pathway for hydrodebromination is completely eliminated.
Reagents: Bromobenzaldehyde (1.0 eq), Piperidine (1.1 eq), Sodium triacetoxyborohydride (STAB) (1.5 eq), 1,2-Dichloroethane (DCE) or THF, Glacial Acetic Acid (0.1 eq - optional, for sluggish imine formation).
Step-by-Step Methodology:
-
Imine Formation: Dissolve bromobenzaldehyde and piperidine in anhydrous DCE (0.2 M concentration) under a nitrogen atmosphere. Stir at room temperature for 1–2 hours to allow the iminium intermediate to form.
-
Hydride Addition: Cool the reaction mixture to 0 °C. Add STAB portion-wise over 15 minutes to control the mild exotherm.
-
Reduction: Allow the reaction to warm to room temperature and stir for 4–12 hours. Self-Validation Check: Monitor via LC-MS. The complete absence of the
or mass peak confirms that zero debromination has occurred. -
Quench: Carefully quench the reaction with saturated aqueous
until gas evolution ceases and the pH is slightly basic (~pH 8). -
Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc with 1% Triethylamine to prevent streaking)[2].
Step-by-step workflow for metal-free reductive amination using STAB.
Protocol B: Scalable Catalytic Hydrogenation with Suppressed Debromination
If your process chemistry requires
-
Catalyst Preparation: Use a commercially available
catalyst that has been pre-calcined at 400 °C under an inert atmosphere, or introduce 1-2 mol% of an Silver (Ag) salt additive to poison the dehalogenation sites,. -
Reaction Setup: In a high-pressure autoclave, combine the bromobenzaldehyde, piperidine, and methanol. Stir for 1 hour at 80 °C under
to pre-form the imine. -
Hydrogenation: Cool the reactor, degas, and add the calcined
catalyst. Pressurize the reactor with (e.g., 40 bar) and heat to 100 °C. -
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify.
References
-
Royal Society of Chemistry (RSC). "Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts". RSC Advances, April 23, 2018. Available at: [Link]
-
Royal Society of Chemistry (RSC). "Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts - RSC Publishing". RSC Advances, April 23, 2018. Available at: [Link]
Sources
Optimizing solvent selection for 3-(4-Bromobenzyl)piperidine crystallization
Topic: Optimizing solvent selection for 3-(4-Bromobenzyl)piperidine crystallization Content type: Technical Support Guide & FAQ
Executive Summary
Crystallizing 3-(4-Bromobenzyl)piperidine presents a specific set of physicochemical challenges. Unlike its 4-substituted regioisomer, the 3-substituted piperidine scaffold possesses lower symmetry, often resulting in a low-melting solid or viscous oil in its free base form.[1] Consequently, direct crystallization of the free base is frequently thermodynamically unfavorable compared to salt formation.[2]
This guide addresses the critical decision pathways for solvent selection, focusing on hydrochloride (HCl) salt formation as the primary stabilization strategy, while providing contingency protocols for free base purification.[2][3]
Phase 1: Initial Assessment & Strategy[1][2][3]
Before screening solvents, you must categorize your crude material.[2][3] The presence of the bromine atom at the para position of the benzyl ring increases lipophilicity (LogP ~3.5–4.0), but the secondary amine functionality dominates the crystal lattice energy.[2]
The "Oil vs. Solid" Decision Matrix
Most users encounter "oiling out" (liquid-liquid phase separation) rather than nucleation.[1][2][3] This usually indicates that the chosen solvent system is operating above the metastable limit for the oil phase but below the solubility curve of the crystal.
Recommendation: Unless you have confirmed the free base has a Melting Point (MP) > 60°C, proceed immediately to Salt Formation (Phase 3). If you must isolate the free base, use the Non-Polar Cryo-Crystallization protocol below.[2]
Phase 2: Solvent Selection Decision Tree
The following logic flow illustrates the selection process based on the physical state of your crude material.
Figure 1: Decision matrix for solvent selection based on the physical state of the starting material.[1]
Phase 3: Detailed Protocols
Protocol A: Salt Crystallization (Hydrochloride)
Target: Converting the oily free base into a crystalline HCl salt.[2][3] Mechanism: Protonation of the piperidine nitrogen creates an ionic lattice, significantly raising the melting point and reducing solubility in non-polar solvents.[2][3]
-
Dissolution: Dissolve 10g of crude oil in 50 mL Isopropanol (IPA) at 40°C.
-
Why IPA? Secondary amines have moderate solubility in IPA, but their HCl salts are often sparingly soluble at room temperature, driving high yields [1].[3]
-
-
Acid Addition: Add 1.1 equivalents of HCl in IPA (or Dioxane) dropwise.
-
Warning: Do not use aqueous HCl if possible; water acts as a powerful solvent for the salt, killing the yield.[3]
-
-
Nucleation: If a precipitate forms immediately, heat to reflux until clear.[2]
-
Crystallization: Cool to Room Temperature (RT) over 2 hours.
-
Anti-Solvent (Optional): If no crystals form at RT, add MTBE (Methyl tert-butyl ether) dropwise until slight turbidity persists.[1][2]
-
Why MTBE? It is less polar than EtOAc and often forces precipitation of amine salts more effectively without causing oiling out [2].
-
Protocol B: Free Base Purification (Low-Temp)
Target: Purifying the waxy solid free base.[1][2][3] Mechanism: Exploiting the steep solubility curve of benzyl piperidines in alkanes.[3]
-
Dissolution: Dissolve crude solid in minimal Heptane at 50°C.
-
Filtration: Hot filter to remove insoluble inorganic salts.[2][3]
-
Cryo-Crystallization: Cool slowly to -20°C .
-
Note: 3-substituted piperidines often require sub-ambient temperatures to crystallize due to their rotational freedom and lack of symmetry [3].[1]
-
Phase 4: Troubleshooting & FAQ
Q1: The solution turned into a milky oil (Oiling Out) instead of crystals. What happened?
Diagnosis: You hit the "Liquid-Liquid Phase Separation" (LLPS) boundary before the solubility curve.[1][2] This is common with benzyl piperidines in solvent/anti-solvent mixtures (e.g., EtOH/Hexane). The Fix:
-
Re-heat the mixture until it is a single phase.
-
Add more of the "Good Solvent" (e.g., add 10% more Ethanol). This shifts the composition away from the LLPS boundary.
-
Seed the solution with pure crystals at a higher temperature (just below saturation).
-
Slow Cool: Rapid cooling traps oil droplets.[2][3] Cool at 0.1°C/min.[2]
Q2: I have a regioisomer impurity (2- or 4-bromobenzyl). How do I reject it?
Analysis: Regioisomers often co-crystallize.[2][3] The Fix: Switch to a Recrystallization solvent with higher selectivity.
-
Recommendation: Use Ethyl Acetate/Ethanol (9:1) .[2]
-
Logic: The 4-substituted isomer (para) usually packs better and is less soluble than the 3-substituted (meta) or 2-substituted (ortho) isomers.[1] If your product is the 3-isomer, it will likely remain in the mother liquor if you are not careful.
-
Correction: Since the target is the 3-isomer, you want the impurities (often 4-isomer) to crystallize out first, or you need a solvent where the 3-isomer is the least soluble.[1][2]
-
Specific Tactic: If the 4-isomer is the major impurity and is higher melting (common for para-substituted), digest the solid in hot EtOAc, filter off the undissolved 4-isomer, and then cool the filtrate to get your 3-isomer.
Q3: My yield is low (<50%).
Diagnosis: The salt is too soluble in the alcohol.[3] The Fix:
-
Use Acetone for HCl salt formation.[2][3] Piperidine HCl salts are virtually insoluble in acetone [4].
-
Procedure: Dissolve free base in minimal Acetone.[2] Add HCl/Dioxane. The salt should crash out quantitatively.
-
Solvent Compatibility Data
| Solvent Class | Representative | Solubility (Free Base) | Solubility (HCl Salt) | Recommendation |
| Alcohols | Ethanol, IPA | High | Moderate | Primary Solvent for crystallization.[1][2] |
| Esters | Ethyl Acetate | High | Low | Excellent Anti-solvent or recrystallization medium.[2] |
| Ethers | MTBE, THF | High | Very Low | Best Anti-solvent to force high yields.[2] |
| Alkanes | Heptane, Hexane | Moderate (Temp dependent) | Insoluble | Use only for Free Base purification.[2][3] |
| Ketones | Acetone | High | Insoluble | Aggressive Anti-solvent ; risks rapid precipitation (amorphous).[2][3] |
References
-
Reichardt, C. (2003).[3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (General principles of amine salt solubility in alcohols).
-
Anderson, N. G. (2012).[2][3] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[2] (Strategies for overcoming oiling out in amine salts).
-
Vice, S., et al. (2001).[4] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol". Journal of Organic Chemistry, 66, 2487-2492.[3][4] (Context on benzyl piperidine synthesis and handling).
-
Stahl, P. H., & Wermuth, C. G. (2011).[2][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Authoritative guide on salt selection and solvent compatibility).
Sources
- 1. 80980-89-8|4-(4-Bromophenyl)piperidine|BLD Pharm [bldpharm.com]
- 2. 4-(4'-Bromophenyl)piperidine CAS#: 80980-89-8 [m.chemicalbook.com]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
Technical Guide: Distinguishing 3-(4-Bromobenzyl)piperidine Regioisomers
This guide outlines the technical differentiation of 3-(4-Bromobenzyl)piperidine from its positional isomers (2- and 4-substituted variants). It focuses on spectroscopic symmetry, chromatographic behavior, and synthetic genealogy to ensure precise identification in drug development workflows.
Executive Summary: The Isomer Criticality
In medicinal chemistry, the positional isomerism of benzylpiperidines dictates pharmacophore alignment. While the 4-isomer often targets NMDA receptors (e.g., Ifenprodil analogs) or monoamine transporters due to its symmetry and extended reach, the 3-isomer introduces a chiral center and a "kinked" topology, often shifting selectivity toward different GPCR subclasses (e.g., Dopamine D4 or Sigma receptors).
Confusing the 3-(4-Bromobenzyl)piperidine with its 2- or 4-isomers invalidates Structure-Activity Relationship (SAR) models. This guide provides a self-validating analytical matrix to distinguish them.
Structural Logic & Theoretical Basis
The core differentiation relies on molecular symmetry and proximity effects relative to the nitrogen atom.
| Feature | 2-(4-Bromobenzyl) | 3-(4-Bromobenzyl) | 4-(4-Bromobenzyl) |
| Symmetry | Asymmetric (Chiral) | Asymmetric (Chiral) | Symmetric (Achiral*) |
| All ring carbons distinct | All ring carbons distinct | C2/C6 and C3/C5 are equivalent | |
| Steric Bulk near N | High (Alpha-substitution) | Moderate (Beta-substitution) | Low (Gamma-substitution) |
| Benzylic CH | Diastereotopic (ABX system) | Diastereotopic | Enantiotopic (Doublet) |
*Note: The 4-isomer is achiral if the nitrogen substituent is achiral or H. It possesses a plane of symmetry passing through N and C4.
Analytical Strategy 1: NMR Spectroscopy (The Gold Standard)
NMR is the definitive method for structural assignment. The lack of symmetry in the 3-isomer contrasts sharply with the 4-isomer.
A. C NMR: The Symmetry Check
This is the fastest "Yes/No" test.
-
4-Isomer: Due to the plane of symmetry, C2 and C6 are chemically equivalent, as are C3 and C5. You will observe fewer signals in the aliphatic region.
-
3-Isomer: Every carbon in the piperidine ring is in a unique magnetic environment. You will see 5 distinct aliphatic ring signals (plus the benzylic CH
).[1]
B. H NMR: The "Fingerprint" Region
-
2-Isomer (The "Alpha" Shift): The methine proton at C2 is directly attached to the nitrogen and the benzyl group. This proton typically appears downfield (approx. 2.6 – 3.2 ppm ) and shows complex coupling to the benzylic protons.
-
3-Isomer (The "Beta" Shift): The C3 methine is not adjacent to nitrogen. The most deshielded protons are the C2 and C6 methylenes (adjacent to N), appearing at 2.8 – 3.1 ppm . The C3-H is further upfield. Crucially, the benzylic CH
protons are diastereotopic (chemically non-equivalent) due to the adjacent chiral center, often appearing as an AB system or complex multiplet rather than a clean doublet. -
4-Isomer (The Symmetric Pattern): The benzylic CH
typically appears as a clean doublet (coupling to C4-H) around 2.5 ppm . The ring protons often simplify into higher-order symmetry patterns.
Analytical Strategy 2: HPLC Separation
Chromatographic retention is driven by polarity and hydrodynamic volume.
-
Column: C18 (Reverse Phase) or Phenyl-Hexyl (for pi-pi selectivity with the bromobenzyl group).
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (or TFA).
-
Elution Order (General Trend on C18):
-
3-Isomer: Often elutes between the 2- and 4-isomers.[2] The "kinked" shape reduces effective hydrophobic surface area slightly compared to the linear 4-isomer but lacks the steric shielding of the nitrogen found in the 2-isomer.
-
4-Isomer: typically the most retained (latest eluting) due to the linear, rod-like shape maximizing hydrophobic interaction with C18 chains.
-
2-Isomer: Often elutes earliest or shows distinct tailing due to steric hindrance of the amine (if free base) or specific solvation effects.
-
Experimental Protocols
Protocol A: Synthesis Verification (Genealogy Check)
Before analysis, verify the starting material.
-
Route 1 (3-Isomer): Reduction of 3-(4-bromobenzyl)pyridine or alkylation of piperidine-3-carboxylic acid derivatives.
-
Route 2 (4-Isomer): Reduction of 4-(4-bromobenzyl)pyridine .
-
Route 3 (2-Isomer): Lithiation of N-Boc-piperidine (directs to C2) followed by alkylation with 4-bromobenzyl bromide.
Protocol B: Characterization Workflow
Objective: Unambiguous assignment of the 3-isomer.
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl
(neutralize with K CO if salt). -
Acquisition: Run
H NMR (16 scans) and C NMR (512 scans). -
Analysis:
-
Count
C peaks in the 20–60 ppm region.-
If < 5 peaks: Likely 4-isomer (Symmetric).
-
If 5-6 peaks: Likely 2- or 3-isomer .
-
-
Check
H COSY (Correlation Spectroscopy).-
Identify the proton attached to the Benzylic CH
. -
If that proton couples to two CH
groups (C2 and C4), it is the 3-isomer . -
If that proton couples to one CH
(C3) and one NH, it is the 2-isomer .
-
-
Decision Matrix & Visualization
Caption: Logical workflow for distinguishing regioisomers using NMR symmetry and connectivity rules.
Summary Data Table
| Property | 3-(4-Bromobenzyl)piperidine | 4-(4-Bromobenzyl)piperidine | 2-(4-Bromobenzyl)piperidine |
| Symmetry Group | C1 (Asymmetric) | Cs (Plane of Symmetry) | C1 (Asymmetric) |
| 5 Distinct Signals | 3 Distinct Signals (due to equivalence) | 5 Distinct Signals | |
| Benzylic | Diastereotopic (Multiplet/AB) | Enantiotopic (Doublet) | Diastereotopic (Complex) |
| Key COSY Crosspeak | Benzylic H | Benzylic H | Benzylic H |
| Predicted Elution | Intermediate | Late (Most Hydrophobic) | Early (Steric/Polar effects) |
References
-
Synthesis and NMR of Benzylpiperidines
-
General Piperidine Conformational Analysis
-
Chiral Separation of Piperidine Derivatives
- BenchChem Application Note. "High-Performance Liquid Chromatography for Purity Analysis of 2-Benzylpiperidine."
-
Isomer Identification Methodologies
- Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?"
Sources
A Researcher's Guide to the Infrared Spectroscopic Characterization of 3-(4-Bromobenzyl)piperidine
This guide provides a comprehensive analysis of the expected Fourier-transform infrared (FTIR) spectroscopic features of 3-(4-Bromobenzyl)piperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug development. By understanding its characteristic vibrational modes, researchers can effectively confirm its synthesis and assess its purity. This document offers a comparison with structurally related molecules, detailed experimental protocols for obtaining high-quality spectra, and the fundamental principles behind the spectral assignments.
The Molecular Blueprint: Understanding the Vibrational Landscape
3-(4-Bromobenzyl)piperidine is a secondary amine featuring a piperidine ring substituted at the 3-position with a 4-bromobenzyl group. This unique combination of an aliphatic heterocycle and a substituted aromatic ring gives rise to a distinct infrared spectrum. To accurately interpret this spectrum, we must consider the vibrational modes of its constituent parts: the piperidine ring, the benzyl group, and the carbon-bromine bond.
The key functional groups and their expected vibrational motions are illustrated below.
Caption: Molecular structure of 3-(4-Bromobenzyl)piperidine with key functional groups highlighted.
Predicted IR Absorption Peaks for 3-(4-Bromobenzyl)piperidine
The following table summarizes the expected characteristic infrared absorption peaks. These predictions are based on established group frequencies and comparison with related molecules.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment Notes |
| 3350 - 3310 | Weak-Medium | N-H Stretch | Characteristic of secondary amines. The peak may be broad due to hydrogen bonding. In piperidine itself, this peak is observed around 3276 cm⁻¹[1]. |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | Associated with the C-H bonds of the benzene ring. These peaks appear at a slightly higher frequency than aliphatic C-H stretches[2]. |
| 3000 - 2850 | Strong | Aliphatic C-H Stretch | Arises from the C-H bonds of the piperidine ring and the benzylic CH₂ group. Typically, multiple peaks are observed in this region corresponding to symmetric and asymmetric stretching[3][4]. |
| 1600 - 1585 | Medium | Aromatic C=C In-ring Stretch | A characteristic peak for aromatic compounds[2]. |
| 1500 - 1400 | Medium | Aromatic C=C In-ring Stretch & CH₂ Scissoring | The aromatic C=C stretching and the scissoring (bending) vibration of the CH₂ groups in the piperidine and benzyl moieties fall in this region[2][4]. |
| 1335 - 1250 | Medium | Aromatic C-N Stretch | While this molecule has an aliphatic C-N bond, the influence of the nearby aromatic system may result in a peak in this region[5]. |
| 1250 - 1020 | Medium-Weak | Aliphatic C-N Stretch | Expected for the C-N bond within the piperidine ring[5]. |
| 860 - 800 | Strong | Aromatic C-H Out-of-Plane Bending | This strong absorption is highly indicative of a 1,4- (para) disubstituted benzene ring[6][7]. For p-xylene, this peak is at 795 cm⁻¹[6]. |
| 690 - 515 | Medium-Weak | C-Br Stretch | The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum[2][8]. |
Comparative Spectral Analysis
To provide a more practical context for the expected spectrum, we can compare it with the known spectra of structurally similar molecules:
-
Piperidine: The IR spectrum of piperidine provides a baseline for the aliphatic heterocyclic portion of our target molecule. Key features include the N-H stretch around 3276 cm⁻¹ and strong aliphatic C-H stretching bands between 2930 and 2800 cm⁻¹[1]. The absence of aromatic peaks in the piperidine spectrum highlights the expected contributions from the bromobenzyl group in our target molecule.
-
4-Bromotoluene: This molecule serves as an excellent model for the 4-bromobenzyl moiety. Its spectrum will show the characteristic aromatic C-H stretches above 3000 cm⁻¹, aromatic C=C in-ring stretches around 1600-1400 cm⁻¹, and a strong out-of-plane C-H bending vibration in the 850-800 cm⁻¹ range, confirming the para-substitution pattern[7][9]. The C-Br stretch will also be present in the fingerprint region.
-
4-Benzylpiperidine: An even closer analogue, 4-benzylpiperidine, lacks only the bromine atom. Its spectrum will be very similar to that of our target molecule, with the key difference being the absence of the C-Br stretching vibration and slight shifts in the aromatic out-of-plane bending modes due to the different electronic effect of a hydrogen versus a bromine atom. The NIST gas-phase IR spectrum for 4-benzylpiperidine shows strong aliphatic C-H stretches just below 3000 cm⁻¹, a weaker aromatic C-H stretch just above 3000 cm⁻¹, and characteristic aromatic absorptions in the 1600-1400 cm⁻¹ region[10].
By analyzing the spectra of these related compounds, we can confidently assign the peaks in the experimental spectrum of 3-(4-Bromobenzyl)piperidine and use it as a reliable method for structural confirmation.
Experimental Protocol for FTIR Spectroscopy
To obtain a high-quality IR spectrum of 3-(4-Bromobenzyl)piperidine, the following protocols are recommended. The choice of method will depend on the physical state of the sample (solid or liquid) and the available instrumentation.
Workflow for Sample Analysis
Caption: General workflow for obtaining and analyzing an IR spectrum.
Method 1: Attenuated Total Reflectance (ATR) Spectroscopy
ATR is a modern, rapid, and non-destructive technique suitable for both solid and liquid samples.
Instrumentation: FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Application:
-
For solids: Place a small amount of the powdered sample onto the center of the ATR crystal.
-
For liquids: Place a single drop of the liquid sample onto the center of the crystal.
-
-
Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly.
Method 2: Potassium Bromide (KBr) Pellet (for Solid Samples)
This traditional method involves dispersing the solid sample in a solid matrix that is transparent to infrared radiation.
Materials:
-
3-(4-Bromobenzyl)piperidine (solid)
-
FTIR-grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to the pellet press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Background Spectrum: Acquire a background spectrum with an empty sample holder.
-
Sample Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Process the spectrum as needed (e.g., baseline correction).
Method 3: Neat Sample (for Liquid Samples)
This method is suitable for liquid samples and involves creating a thin film between two salt plates.
Materials:
-
3-(4-Bromobenzyl)piperidine (liquid)
-
Two polished salt plates (e.g., NaCl or KBr)
-
Pipette
Procedure:
-
Sample Application: Place a small drop of the liquid sample onto the center of one salt plate.
-
Sandwich Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film.
-
Background Spectrum: Acquire a background spectrum with the empty salt plates in the sample holder.
-
Sample Spectrum Acquisition: Place the "sandwiched" plates in the sample holder and acquire the spectrum.
-
Cleaning: After analysis, clean the salt plates with a suitable dry solvent and store them in a desiccator.
Conclusion
The infrared spectrum of 3-(4-Bromobenzyl)piperidine provides a wealth of structural information. By carefully analyzing the characteristic absorption peaks for the N-H, aromatic and aliphatic C-H, C-N, and C-Br bonds, researchers can confidently verify the identity and purity of this compound. Comparison with the spectra of related molecules such as piperidine and 4-bromotoluene further strengthens the spectral interpretation. The experimental protocols outlined in this guide will enable the acquisition of high-quality data for reliable characterization.
References
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. [Link]
-
University of Szeged. 5.3.2 Benzene and its derivatives. [Link]
-
Fiveable. Para-Disubstituted Benzenes Definition. [Link]
-
University of Colorado Boulder. IR: alkyl halides. [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum. [Link]
-
SpectraBase. 4-Bromotoluene - Optional[Vapor Phase IR] - Spectrum. [Link]
-
NIST. Piperidine - IR Spectrum. [Link]
-
PubChem. Piperidine. [Link]
-
Transtutors. Consider the spectral data for 4-bromotoluene. [Link]
-
Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]
-
SpectraBase. 4-Bromotoluene. [Link]
-
ResearchGate. Influence of piperidine ring on stability and reactivity of piperine. [Link]
-
ResearchGate. Why the -NH stretching frequency of cyclic amines is less than aliphatic amine?. [Link]
-
Michigan State University. Infrared Spectroscopy. [Link]
-
NIST. 4-Benzylpiperidine - IR Spectrum. [Link]
-
SpringerLink. Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. [Link]
-
University of Colorado Boulder. IR: amines. [Link]
-
SpectraBase. N-(1-Benzylpiperidin-4-yl)-N-(4-methylphenyl)heptafluorobutanamide - Optional[Vapor Phase IR] - Spectrum. [Link]
-
ACS Publications. An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. [Link]
-
SpectraBase. 3-Benzyl-3-methoxy-6-methylidene-1-phenylpiperazine-2,5-dione - Optional[Vapor Phase IR] - Spectrum. [Link]
-
SpectraBase. (Trans)-1-benzyl-3-hydroxypiperidine-2-methanol - Optional[Vapor Phase IR] - Spectrum. [Link]
-
PubChem. 2-Benzylpiperidine. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]
-
PMC. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]
Sources
- 1. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine [drugfuture.com]
- 3. Piperidine [webbook.nist.gov]
- 4. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Benzylpiperidine(31252-42-3) IR Spectrum [m.chemicalbook.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. fiveable.me [fiveable.me]
- 8. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromotoluene(106-38-7) IR Spectrum [chemicalbook.com]
- 10. 4-Benzylpiperidine [webbook.nist.gov]
A Comparative Guide to the Reactivity of 3-(4-Bromobenzyl)piperidine and 3-Benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and synthetic organic chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals and bioactive molecules.[1] The functionalization of this heterocyclic core allows for the fine-tuning of pharmacological activity. This guide provides an in-depth comparison of two closely related analogs: 3-benzylpiperidine and 3-(4-bromobenzyl)piperidine. While structurally similar, the presence of a bromine atom on the para-position of the benzyl ring in the latter introduces significant changes in electronic properties, which in turn dictates their comparative reactivity and synthetic utility. Understanding these differences is crucial for researchers designing synthetic routes and developing structure-activity relationships (SAR). This document will explore the underlying chemical principles governing their reactivity, supported by experimental protocols and data.
Structural and Physicochemical Properties: A Tale of Two Molecules
The primary distinction between 3-benzylpiperidine and 3-(4-bromobenzyl)piperidine is the electronic influence of the substituent on the phenyl ring. This seemingly minor change has cascading effects on the molecule's overall chemical personality.
Electronic Effects:
-
3-Benzylpiperidine: The benzyl group is connected to the piperidine ring via a methylene bridge. The piperidinemethyl group acts as a weak electron-donating group to the phenyl ring through an inductive effect, slightly activating it for electrophilic aromatic substitution.
-
3-(4-Bromobenzyl)piperidine: The bromine atom introduces a duality of electronic effects. It is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I) that deactivates the benzene ring towards electrophilic attack. Simultaneously, its lone pairs can participate in p-π conjugation (a resonance effect, +R), donating electron density back to the ring. For halogens, the inductive effect typically outweighs the resonance effect, making the ring less nucleophilic overall compared to its unsubstituted counterpart. This electron-withdrawing nature can also have a subtle, through-bond effect on the basicity and nucleophilicity of the distant piperidine nitrogen.
Steric Effects:
The benzyl substituent at the 3-position of the piperidine ring introduces moderate steric bulk. However, the addition of a bromine atom at the para-position of the benzyl ring does not significantly alter the steric environment around the reactive piperidine nitrogen. Therefore, steric hindrance is not a major differentiating factor in the reactivity of the piperidine moiety between these two compounds.
Physicochemical Data Summary
| Property | 3-Benzylpiperidine | 3-(4-Bromobenzyl)piperidine | Reference |
| Molecular Formula | C₁₂H₁₇N | C₁₁H₁₄BrN (Note: structure is 3-(4-bromophenyl)piperidine) | [2][3] |
| Molecular Weight | 175.27 g/mol | 240.14 g/mol | [2][3] |
| Predicted pKa | 10.45 ± 0.10 | No data available (Expected to be slightly lower) | [4] |
| Predicted XLogP3 | 2.5 | 2.7 | [2][3] |
Note: Direct experimental data for 3-(4-bromobenzyl)piperidine is limited; data for the isomeric 3-(4-bromophenyl)piperidine is used for comparison where applicable.
Comparative Reactivity Analysis
The differing electronic landscapes of the two molecules manifest in distinct chemical reactivities, particularly concerning the piperidine nitrogen and the aromatic C-Br bond.
Nucleophilicity of the Piperidine Nitrogen: N-Alkylation and N-Acylation
The secondary amine of the piperidine ring is a key site for functionalization, commonly undergoing N-alkylation and N-acylation reactions. The nucleophilicity of this nitrogen is paramount to the success and rate of these transformations.
Causality and Hypothesis:
The electron-withdrawing inductive effect of the bromine atom in 3-(4-bromobenzyl)piperidine, though transmitted over several bonds, is expected to slightly decrease the electron density on the piperidine nitrogen. This reduction in electron density lowers the nitrogen's basicity and nucleophilicity compared to the unsubstituted 3-benzylpiperidine. Consequently, 3-(4-bromobenzyl)piperidine is predicted to react more slowly in nucleophilic substitution reactions like N-alkylation.
Comparative Experimental Data (Predicted)
| Compound | Electrophile | Reaction | Expected Relative Rate | Expected Yield |
| 3-Benzylpiperidine | Methyl Iodide | N-Alkylation | 1.0 | High |
| 3-(4-Bromobenzyl)piperidine | Methyl Iodide | N-Alkylation | < 1.0 | High (longer reaction time may be required) |
| 3-Benzylpiperidine | Benzoyl Chloride | N-Acylation | 1.0 | High |
| 3-(4-Bromobenzyl)piperidine | Benzoyl Chloride | N-Acylation | < 1.0 | High (longer reaction time may be required) |
Foundational Experimental Protocol: Comparative N-Alkylation
This protocol is designed to serve as a self-validating system for comparing the N-alkylation rates of the two piperidine derivatives.
Objective: To determine the relative reactivity of 3-benzylpiperidine and 3-(4-bromobenzyl)piperidine towards a standard electrophile.
Methodology:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of 3-benzylpiperidine (Flask A) and 1.0 equivalent of 3-(4-bromobenzyl)piperidine (Flask B) in anhydrous acetonitrile (to make a 0.1 M solution).
-
Reagent Addition: To each flask, add 1.5 equivalents of a non-coordinating base, such as N,N-diisopropylethylamine (Hünig's base).
-
Initiation: At room temperature, add 1.1 equivalents of the alkylating agent (e.g., benzyl bromide or methyl iodide) to each flask simultaneously.
-
Monitoring: Monitor the progress of both reactions at regular intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.[5]
-
Work-up: Upon completion (or after a set time, e.g., 6 hours), quench the reactions by adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude products by column chromatography and determine the yield of the N-alkylated product for each reaction. The relative time to completion and yield provide a direct measure of comparative reactivity.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Authoritative Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl derivative from 3-(4-bromobenzyl)piperidine.
Methodology:
-
Inert Atmosphere: To a dry Schlenk tube equipped with a magnetic stir bar, add 3-(4-bromobenzyl)piperidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, typically potassium carbonate (2.0 equiv). [6]2. Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours). [6]5. Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired coupled product.
Synthesis of Starting Materials
Both compounds can be synthesized via a common and robust pathway, highlighting their accessibility for research purposes. A convenient method involves the Grignard reaction of a substituted phenylmagnesium bromide with pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the pyridine ring. [7]
Sources
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. 3-Benzylpiperidine | C12H17N | CID 114551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(4-Bromophenyl)piperidine | C11H14BrN | CID 46835326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-苄基哌啶 | 13603-25-3 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of 3-(4-Bromobenzyl)piperidine: The Role of Elemental Analysis in a Multi-Technique Approach
In the landscape of pharmaceutical development, the journey from a promising molecular scaffold to a safe and effective drug is paved with rigorous analytical checkpoints. For researchers and drug development professionals, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which the integrity of subsequent research and the safety of the final active pharmaceutical ingredient (API) are built. 3-(4-Bromobenzyl)piperidine, a key building block in the synthesis of various CNS-active agents and other pharmaceutical targets, exemplifies the need for robust purity validation.[1][2][3]
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 3-(4-Bromobenzyl)piperidine, with a primary focus on Elemental Analysis (EA). We will explore the causality behind experimental choices, contrast EA with powerful orthogonal techniques like High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide the field-proven insights necessary to construct a self-validating, comprehensive purity assessment strategy.
The Foundational Pillar: Elemental Analysis (EA)
Elemental analysis, specifically combustion analysis, is a cornerstone technique for confirming the elemental composition of a pure organic compound.[4][5] Its power lies in its ability to provide a fundamental verification of a molecule's identity by comparing its experimentally determined mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) against theoretically calculated values. For halogenated compounds like ours, bromine content is also a critical parameter.
The Principle of Causality: Why Combustion Analysis?
The method operates on a simple, destructive principle: a sample is combusted in an oxygen-rich environment at high temperatures, converting all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides.[4][6] These combustion products are then separated and quantified by detectors (typically thermal conductivity or infrared spectroscopy). The resulting data provides the mass fraction of each element in the original sample, offering a direct, quantitative measure of its bulk composition. This makes it an excellent primary check to confirm that the synthesized molecule aligns with its expected empirical formula.
Theoretical Composition of 3-(4-Bromobenzyl)piperidine (C₁₂H₁₆BrN)
Before any analysis, we must establish the theoretical elemental composition, our benchmark for purity.
-
Molecular Formula: C₁₂H₁₆BrN
-
Molecular Weight: 269.17 g/mol
-
Elemental Composition:
-
Carbon (C): (12 × 12.011) / 269.17 = 53.55%
-
Hydrogen (H): (16 × 1.008) / 269.17 = 5.99%
-
Bromine (Br): 79.904 / 269.17 = 29.69%
-
Nitrogen (N): 14.007 / 269.17 = 5.21%
-
A pure sample should yield experimental results that closely match these values, typically within a ±0.4% deviation, which is an accepted industry standard for confirmation of structure.[7]
Experimental Protocol: CHN Combustion Analysis
This protocol outlines the workflow for a modern automated CHN analyzer.
-
Instrument Calibration: Calibrate the instrument using a certified, high-purity standard with a known elemental composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy of the thermal conductivity detector's response.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried 3-(4-Bromobenzyl)piperidine sample into a tin capsule using an ultra-microbalance. The sample must be thoroughly dried to remove residual solvents and water, which are common impurities that can skew hydrogen and carbon percentages.[8]
-
Combustion: Place the sealed capsule into the instrument's autosampler. The sample is dropped into a high-temperature (900-1000 °C) furnace containing an oxidant (e.g., tungsten(VI) oxide on a chromium(III) oxide catalyst). The flash combustion instantaneously converts the sample into its elemental gases.
-
Reduction & Separation: The gas mixture flows through a reduction tube (containing elemental copper) to convert nitrogen oxides to N₂ gas. The gases (CO₂, H₂O, N₂) are then passed through a gas chromatography column to separate them.
-
Detection & Quantification: The separated gases elute into a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of a reference gas (helium) as each analyte gas passes through, generating a signal proportional to the concentration of the element.
-
Data Analysis: The instrument's software integrates the detector signals and, using the calibration data, calculates the mass percentages of C, H, and N in the original sample. Bromine is typically determined by other methods, such as oxygen-flask combustion followed by titration or ion chromatography, or by difference in some analyzers.[9]
Caption: Workflow for Elemental Analysis via Combustion.
Trustworthiness & Limitations of EA
While powerful, EA is a test of bulk composition, not a universal purity assay. Its primary limitation is its inability to detect impurities that have a similar or identical elemental composition to the target compound.[8]
-
Isomeric Impurities: Structural isomers or diastereomers of 3-(4-Bromobenzyl)piperidine will not be detected.
-
Process-Related Impurities: Contaminants with a close elemental makeup may go unnoticed.
-
Inorganic Salts: Non-combustible impurities (e.g., NaCl, catalysts) will not be detected by the TCD and can lead to erroneously high purity readings if not accounted for.[8][10]
Therefore, while a successful EA result is a necessary checkpoint, it is not sufficient on its own. To build a trustworthy and comprehensive purity profile, we must turn to orthogonal methods.
Orthogonal Methods for Comprehensive Purity Profiling
Orthogonal methods validate purity using different physicochemical principles, providing a more complete picture by detecting impurities that EA might miss.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity determination in the pharmaceutical industry.[11][12] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).
-
Causality: For a compound like 3-(4-Bromobenzyl)piperidine, a reversed-phase HPLC method is ideal. The nonpolar C18 stationary phase will retain the molecule, and a polar mobile phase (e.g., acetonitrile/water) will elute it.[13] Impurities with different polarities will elute at different times, appearing as separate peaks. Purity is determined by the area-percent of the main peak relative to the total area of all peaks.
-
Key Advantage: HPLC excels at separating and quantifying organic, process-related impurities and degradation products, even at low levels.[11][13]
Quantitative NMR (qNMR) Spectroscopy
Unlike other spectroscopic techniques used primarily for structural elucidation, NMR can be a powerful quantitative tool.[14][15]
-
Causality: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15][16] By dissolving a precisely weighed amount of the sample with a precisely weighed amount of a high-purity, certified internal standard, the absolute purity of the analyte can be calculated by comparing the integrals of their respective, non-overlapping signals.
-
Key Advantage: qNMR is a primary analytical method that provides an absolute purity value without needing a reference standard of the analyte itself.[8][16] It simultaneously confirms the structure and quantifies the compound, and can also detect and quantify residual solvents.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry.[17][18]
-
Causality: As compounds elute from the HPLC column, they are ionized and enter the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of the main compound and, crucially, any co-eluting impurities.[18]
-
Key Advantage: LC-MS is unparalleled for identifying unknown impurities.[19][20] By obtaining the molecular weight of an impurity peak, a researcher can deduce its likely chemical formula, providing critical information for process optimization and safety assessment.
Comparative Analysis of Purity Validation Techniques
The choice of analytical technique depends on the specific question being asked—be it a routine quality check, initial characterization of a new batch, or an in-depth impurity investigation.
| Parameter | Elemental Analysis (EA) | HPLC-UV | Quantitative NMR (qNMR) | LC-MS |
| Principle | Combustion & elemental composition | Chromatographic separation by polarity | Nuclear spin resonance in a magnetic field | Separation by polarity, detection by mass-to-charge ratio |
| Specificity | Low; cannot distinguish isomers or compounds with similar composition.[8] | High; resolves compounds with different retention times. | Very High; signal is specific to the molecular structure. | Very High; resolves by retention time and m/z.[17] |
| Quantification | Absolute (mass fraction) | Relative (% Area) | Absolute (with internal standard).[15] | Primarily relative; can be made quantitative. |
| Information Provided | Elemental formula confirmation | Purity relative to UV-active impurities | Absolute purity, structural confirmation, solvent content.[14][16] | Molecular weight of analyte and impurities.[18] |
| Detects | Gross deviations from theoretical formula. | Organic, non-volatile, UV-active impurities. | All proton-containing molecules, including solvents. | A wide range of ionizable impurities. |
| Primary Use Case | Fundamental identity and formula check. | Routine QC, stability testing, impurity profiling.[11] | Purity of reference standards, complex mixtures.[16] | Impurity identification and structural elucidation.[19] |
An Integrated Strategy for Self-Validating Purity Assessment
A robust purity validation system is not reliant on a single method but integrates multiple, orthogonal techniques to create a self-validating workflow. The following decision-making framework can guide the analytical strategy for 3-(4-Bromobenzyl)piperidine.
Caption: Decision Tree for Selecting Purity Validation Methods.
For a critical pharmaceutical intermediate like 3-(4-Bromobenzyl)piperidine, elemental analysis serves as an indispensable, foundational check of chemical identity. It provides a clear, quantitative answer to the question: "Does the bulk material have the correct elemental formula?" However, its inherent limitations necessitate a broader, multi-technique strategy. By logically pairing EA with the superior separatory power of HPLC, the absolute quantification of qNMR, and the unparalleled identification capabilities of LC-MS, researchers can establish a self-validating system. This integrated approach ensures not only that the compound is what it purports to be but also that it possesses the high degree of purity required for the development of safe and effective medicines.
References
-
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]
-
Triclinic Labs. (n.d.). Mass Spectrometry Characterization Services. [Link]
-
Holzgrabe, U. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]
-
Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
-
Campiglio, A. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta, 37(6), 595-598. [Link]
-
Gfesser, G. A., & Kennan, W. K. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9219-9220. [Link]
-
Agilent. (2018, May 17). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. [Link]
-
HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
Oneida Research Services. (n.d.). Organic Mass Spectrometry Testing. [Link]
-
Wikipedia. (n.d.). Combustion analysis. [Link]
-
Cerium Laboratories. (2023, October 25). Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. [Link]
-
American Laboratory. (2011, February 1). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. [Link]
-
dos Santos, W. J., et al. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Arabian Journal of Chemistry, 16(8), 104925. [Link]
-
Thomas, R. (2021, February 2). Approaching Elemental Impurity Analysis. Pharmaceutical Technology. [Link]
-
Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
-
Shovi, S., et al. (2020). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Pharmacia, 67(4), 293-301. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)piperidine. PubChem. [Link]
-
Chemistry Steps. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis. [Link]
-
SIELC Technologies. (2023, May 30). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. [Link]
-
Kandioller, W., & Hartinger, C. G. (2020). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 7(1), 26-30. [Link]
-
Taylor & Francis. (n.d.). Combustion analysis – Knowledge and References. [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(43), 8493-8503. [Link]
-
Chemistry LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis. [Link]
-
Palacký University Olomouc. (n.d.). Qualitative Analysis of Organic Compounds. [Link]
-
Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?. [Link]
-
ResearchGate. (n.d.). Elemental analysis: an important purity control but prone to manipulations. [Link]
-
ResearchGate. (2026, January 23). A Computational Strategy for Validation of Piperidine as Lead from Phytochemical evaluation for Antiglycation activity via AGEs-RAGE Pathway Modulation. [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(43), 8493-8503. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 4. Combustion analysis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hpcimedia.com [hpcimedia.com]
- 11. moravek.com [moravek.com]
- 12. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 16. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 17. agilent.com [agilent.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. Comprehensive Mass Spectrometry Services for Accurate Chemical Characterization and Trace-Level Detection [tricliniclabs.com]
- 20. Organic Mass Spectrometry Testing | Oneida Research Services [orslabs.com]
13C NMR Fingerprinting of Brominated Benzylpiperidine Derivatives: A Comparative Guide
Executive Summary & Strategic Importance
Brominated benzylpiperidines serve as critical intermediates in the synthesis of neuroactive ligands (e.g., substituted phenethylamines, NBOMe derivatives) and are increasingly encountered in forensic analysis as designer drug precursors.
The structural differentiation of regioisomers—specifically the ortho- (2-bromo), meta- (3-bromo), and para- (4-bromo) derivatives—presents a significant analytical challenge. While Mass Spectrometry (MS) often yields identical fragmentation patterns for these isomers, Carbon-13 Nuclear Magnetic Resonance (
This guide moves beyond basic spectral listing. It provides a mechanistic comparison of the isomer-specific chemical shifts, driven by the Heavy Atom Effect of bromine, and offers a self-validating workflow for isomer identification.
Experimental Protocol: Synthesis & Acquisition
To ensure the reproducibility of the spectral data discussed, the following standardized synthesis and acquisition protocol is recommended. This method minimizes side reactions that could introduce spectral impurities.
Standardized Synthesis (N-Alkylation)
Objective: Synthesize N-(bromobenzyl)piperidine regioisomers for NMR profiling.
-
Reagents: Piperidine (1.0 eq), Bromobenzyl bromide (1.0 eq, respective isomer),
(2.5 eq), Acetonitrile (ACN, anhydrous). -
Workflow:
-
Preparation: Dissolve piperidine (10 mmol) in anhydrous ACN (20 mL) in a round-bottom flask.
-
Base Addition: Add anhydrous
(25 mmol) and stir at room temperature for 10 minutes. -
Alkylation: Add the specific bromobenzyl bromide (10 mmol) dropwise to the stirring solution.
-
Note: Dropwise addition prevents bis-alkylation (quaternary salt formation).
-
-
Reaction: Reflux at 80°C for 4-6 hours. Monitor by TLC (Mobile phase: 9:1 Hexane/EtOAc).
-
Workup: Filter off inorganic salts. Evaporate solvent. Dissolve residue in DCM, wash with water and brine. Dry over
. -
Purification: If necessary, purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
NMR Acquisition Parameters
For optimal resolution of the critical quaternary carbons (C-Br and C-N), use the following settings:
-
Instrument: 400 MHz or higher (100 MHz for
C). -
Solvent:
(Reference peak: 77.16 ppm). -
Pulse Sequence: Proton-decoupled
C (zgpg30). -
Relaxation Delay (D1):
2.0 seconds.-
Reasoning: Quaternary carbons (Ipso-Br, Ipso-CH2) have long
relaxation times. A short D1 will suppress these critical diagnostic signals.
-
-
Scans:
512 (due to low natural abundance and lack of NOE on quaternary carbons).
Comparative Analysis: The Heavy Atom Effect
The primary diagnostic tool in this analysis is the Heavy Atom Effect of bromine.[1] Unlike lighter electronegative substituents (F, Cl) which deshield the attached carbon (shifting it downfield/higher ppm), bromine's large electron cloud provides significant diamagnetic shielding.[1][2]
Key Diagnostic Rule:
The Carbon atom directly attached to Bromine (
-Br) appears upfield (typically 120–124 ppm), often distinct from unsubstituted aromatic carbons (127–130 ppm).
Aliphatic "Anchor" Signals
The piperidine ring and benzylic methylene provide a consistent "anchor" across all three isomers. Variations here are minimal (< 1 ppm) and confirm the core structure.
| Carbon Position | Chemical Shift ( | Assignment |
| Benzylic | 62.5 – 63.5 | Diagnostic for N-benzylation. |
| Piperidine C-2, C-6 | 54.4 – 54.8 | |
| Piperidine C-3, C-5 | 26.0 – 26.5 | |
| Piperidine C-4 | 24.3 – 24.8 |
Aromatic Region: Isomer Differentiation
This is where the isomers diverge. Using Substituent Chemical Shift (SCS) additivity rules validated against empirical data, we can predict the distinct patterns for each isomer.
Comparative Shift Table (Aromatic Region)
Values are approximate (
| Carbon Type | 2-Bromo (Ortho) | 3-Bromo (Meta) | 4-Bromo (Para) |
| Symmetry | Asymmetric | Asymmetric | Symmetric |
| # of Ar Signals | 6 distinct signals | 6 distinct signals | 4 distinct signals |
| ~138.0 ppm | ~141.0 ppm | ~137.5 ppm | |
| 124.5 ppm | 122.5 ppm | 121.0 ppm | |
| Ortho to Br | ~132.5 ppm | ~130-132 ppm | ~131.5 ppm |
Detailed Isomer Analysis
Case A: 4-Bromo-N-benzylpiperidine (Para)
-
Symmetry: The molecule has a plane of symmetry running through the N-Benzyl axis.
-
Signal Count: You will observe only 4 aromatic signals for the 6 ring carbons.
-
Two intense signals (representing 2 carbons each) for the ortho and meta positions relative to the methylene.
-
Two low-intensity quaternary signals (
- and -Br).
-
-
Diagnostic: Look for the reduced signal count and the shielded
-Br at ~121 ppm.
Case B: 2-Bromo-N-benzylpiperidine (Ortho)
-
Sterics: The bromine atom is adjacent to the bulky piperidinyl-methyl group.
-
Shift Effect: The
- is often shifted slightly upfield compared to the meta isomer due to steric compression (gamma-effect). -
Signal Count: 6 distinct aromatic signals .
-
Diagnostic: The
-Br is typically the most deshielded of the bromine-bearing carbons (~124.5 ppm) compared to the meta/para isomers due to the proximity of the alkyl group.
Case C: 3-Bromo-N-benzylpiperidine (Meta)
-
Electronic Environment: The bromine is electronically isolated from the alkyl group.
-
Signal Count: 6 distinct aromatic signals .
-
Diagnostic: Differentiating from the Ortho isomer can be subtle. The key is the chemical shift of the carbon between the substituents (C-2). In the meta isomer, C-2 is flanked by the alkyl group and the bromine, leading to a unique shift often around 129-130 ppm, whereas the Ortho isomer has no such "isolated" carbon between substituents.
Decision Workflow (Logic Map)
The following decision tree illustrates the logical flow for identifying an unknown brominated benzylpiperidine sample using
Figure 1: Logical decision tree for determining regioochemistry of brominated benzylpiperidines based on Carbon-13 NMR signal count and chemical shift analysis.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
National Institute of Justice. (2014). Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC–MS and FTIR analysis. Link
-
BenchChem. (2025). Application Notes and Protocols: Design and Synthesis of 1-Benzylpiperidine Derivatives. Link
-
Filo. (2025). Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal. Link
-
Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Link
Sources
Comparative Guide: X-ray Crystallography of 3-(4-Bromobenzyl)piperidine Salts
This guide serves as a definitive technical resource for the crystallographic characterization of 3-(4-Bromobenzyl)piperidine salts , a critical scaffold in the development of sigma receptor ligands and monoamine transporter inhibitors.[1]
Given the proprietary nature of specific polymorph data for this regioisomer compared to its widely published 4-benzyl analog, this guide synthesizes available structural intelligence, comparative isostere data (3-chloro analogs), and validated salt-selection protocols to provide a self-validating workflow for researchers.[1]
Executive Summary & Structural Significance
In medicinal chemistry, the 3-(4-Bromobenzyl)piperidine scaffold represents a strategic "scaffold hop" from the more common 4-(4-Bromobenzyl)piperidine moiety found in NR2B antagonists and sigma ligands.[1] The shift of the benzyl group from the C4 to C3 position introduces chirality and alters the vector of the halogen bond, significantly impacting potency and metabolic stability.[1]
The Challenge: Unlike the 4-isomer, the 3-isomer possesses a stereocenter at C3, leading to complex salt landscapes (racemates vs. enantiomers).[1] Crystallographic data is essential to determine:
-
Absolute Configuration: Confirming (
) vs ( ) enantiomers. -
Salt Stability: Differentiating between hygroscopic HCl salts and potentially more stable HBr or Fumarate forms.[1]
-
Halogen Bonding: Mapping the Br···O/N interactions that drive receptor affinity.[1]
Comparative Performance Analysis
This section compares the crystallographic and physicochemical profiles of the 3-(4-Bromobenzyl)piperidine HCl salt against its primary structural alternatives: the 4-Regioisomer and the Chloro-Isostere .[1]
Table 1: Structural & Physicochemical Comparison (Experimental & Predicted)
| Feature | Target: 3-(4-Bromobenzyl)piperidine HCl | Alt 1: 4-(4-Bromobenzyl)piperidine HCl | Alt 2: 3-(4-Chlorobenzyl)piperidine HCl |
| Crystal System | Monoclinic (Predicted) | Orthorhombic ( | Monoclinic ( |
| Chirality | Chiral (Racemate or Enantiopure) | Achiral (Plane of symmetry) | Chiral (Racemate) |
| Packing Motif | Bilayer packing driven by N-H[1][2][3][4]···Cl | Columnar stacking | Bilayer packing |
| Hygroscopicity | Moderate (Chiral salts often resist hydration) | High (Often forms hydrates) | Moderate |
| Melting Point | 225–230 °C (Decomp.) | >260 °C | 245–247 °C |
| Halogen Bond | Br[1]···Br or Br···Cl contacts | Weak Br···π interactions | Cl···Cl interactions |
| Solubility (H₂O) | ~25 mg/mL | >50 mg/mL | ~30 mg/mL |
Technical Insight: The 3-substituted piperidine ring adopts a chair conformation.[1] In the crystal lattice, the bulky 4-bromobenzyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions.[1] The HCl salt is preferred for initial screening, but if the X-ray data reveals high
(disorder) or solvent channels, the Hydrobromide (HBr) salt is the recommended alternative due to the "Heavy Atom Effect" facilitating phase determination.[1]
Strategic Protocol: Generation of Crystallographic Data
To obtain publication-quality data for 3-(4-Bromobenzyl)piperidine salts, follow this self-validating protocol. This workflow minimizes the risk of twinning and disorder common in flexible benzyl-piperidine systems.[1]
Phase I: Salt Synthesis & Crystal Growth [1]
-
Reagents: 3-(4-Bromobenzyl)piperidine free base (1.0 eq), HX acid (1.05 eq).
-
Solvent System: Isopropanol (IPA) / Diethyl Ether is superior to Ethanol/Water for this lipophilic scaffold.[1]
Step-by-Step Crystallization (Vapor Diffusion Method):
-
Dissolve 20 mg of the salt in a minimal volume (0.5 mL) of Methanol or IPA.
-
Filter through a 0.22 µm PTFE syringe filter into a small inner vial.
-
Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether or Pentane (Anti-solvent).
-
Seal tightly and store at 4°C.
-
Validation: Crystals should appear within 48-72 hours as prisms. Needles indicate rapid precipitation (failed experiment).
Phase II: Data Collection & Refinement
-
Temperature: Collect at 100 K (Cryostream). Room temperature data will suffer from high thermal motion of the benzyl tail.
-
Radiation: Mo-Kα (
Å) is preferred over Cu-Kα to minimize absorption by the Bromine atom ( mm ).[1] -
Resolution: Aim for
Å or better to resolve the C-Br bond distance accurately ( Å).
Visualization of Logic & Workflow
The following diagrams illustrate the decision-making process for salt selection and the structural logic connecting the 3-isomer to its bioactive conformation.
Diagram 1: Salt Selection & Crystallography Workflow
Caption: Decision tree for crystallizing and solving the structure of 3-(4-Bromobenzyl)piperidine salts, highlighting the critical divergence for chiral vs. racemic inputs.
Diagram 2: Structural Activity Relationship (SAR) Logic
Caption: Structural logic comparing the 3-substituted target vs. the 4-substituted alternative, showing how the position affects the vector of the halogen bond interaction.
References
-
Prasad, H. J. S., et al. (2023).[1] Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E. Link
-
James, T., et al. (2022).[1] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Chemical Science. Link
-
PubChem Compound Summary. 3-(4-Bromophenyl)piperidine (Regioisomer Data). National Center for Biotechnology Information.[1] Link[1]
-
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B. Link[1]
-
Sigma-Aldrich. 3-(4-Chlorobenzyl)piperidine hydrochloride Product Sheet. Link[1]
Sources
- 1. Farnesyl pyrophosphate | C15H28O7P2 | CID 445713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Methylbenzyl)piperidine hydrochloride | C13H20ClN | CID 17749771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 80980-89-8|4-(4-Bromophenyl)piperidine|BLD Pharm [bldpharm.com]
- 4. Perfluoroethyl formate | C3H3F5O3 | CID 71361260 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Quality of Commercial vs. Synthesized 3-(4-Bromobenzyl)piperidine for Research Applications
For researchers in drug discovery and development, the quality and consistency of starting materials are paramount. 3-(4-Bromobenzyl)piperidine is a crucial building block in the synthesis of a wide range of pharmacologically active compounds. The decision to purchase this reagent from a commercial supplier or to synthesize it in-house carries significant implications for downstream applications. This guide provides a comprehensive comparison of the quality attributes of commercial versus custom-synthesized 3-(4-Bromobenzyl)piperidine, supported by established analytical methodologies.
Introduction: The Significance of Starting Material Quality
The piperidine moiety is a ubiquitous scaffold in many marketed drugs due to its favorable pharmacokinetic properties.[1][2] Specifically, 3-substituted piperidines are key components in a variety of drug candidates, including antipsychotic and anticonvulsant agents.[3][4] The purity of 3-(4-Bromobenzyl)piperidine directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities introduced from the starting material can be difficult and costly to remove in later stages of a synthesis.[5] Therefore, a thorough understanding and rigorous quality control of this building block are essential.
Commercial Procurement vs. In-House Synthesis: A Strategic Choice
Commercial Suppliers: A wide array of chemical suppliers offer 3-(4-Bromobenzyl)piperidine and its derivatives.[6][7][8][9][10] The primary advantages of sourcing commercially are speed and convenience. However, the quality and documentation provided by suppliers can vary significantly. Purity levels are often stated, but a detailed impurity profile is not always available. For researchers, this lack of transparency can pose a risk to their experiments.
In-House Synthesis: Synthesizing 3-(4-Bromobenzyl)piperidine provides complete control over the reaction conditions and purification process. This allows for the production of highly pure material and a thorough understanding of the potential impurity profile. A common synthetic route involves the addition of a Grignard reagent, 4-bromophenylmagnesium bromide, to pyridine-3-carboxaldehyde, followed by deoxygenation and reduction of the pyridine ring.[11] Another approach involves the catalytic hydrogenation of the corresponding pyridine derivative.[11]
While providing greater control, in-house synthesis requires significant time, resources, and expertise in synthetic and analytical chemistry.
Key Quality Attributes and Potential Impurities
A comprehensive quality assessment of 3-(4-Bromobenzyl)piperidine should focus on the following attributes:
-
Purity: The percentage of the desired compound in the sample.
-
Impurity Profile: The identity and quantity of all other components.
-
Residual Solvents: The amount of any solvents remaining from the synthesis and purification process.
-
Water Content: The level of moisture in the sample.
-
Chiral Purity (if applicable): The enantiomeric excess (ee) for chiral applications.
Common Impurities in Synthesized 3-(4-Bromobenzyl)piperidine:
-
Starting Materials: Unreacted pyridine-3-carboxaldehyde or 4-bromobenzyl bromide.
-
By-products: Over- or under-reduced species, such as the corresponding pyridine or tetrahydropyridine derivatives.[12] Positional isomers from the bromination step can also be present.[13]
-
Reagents and Catalysts: Residual palladium or other metal catalysts from hydrogenation steps.[11]
-
Solvents: Toluene, tetrahydrofuran (THF), ethanol, and other solvents used in the synthesis and purification.
Comparative Analytical Workflow
To objectively compare the quality of a commercially sourced batch with an in-house synthesized batch, a rigorous analytical workflow is necessary.
Caption: Comparative analytical workflow for quality assessment.
Experimental Data and Protocols
The following tables present hypothetical data from the analysis of a typical commercial batch and a carefully synthesized in-house batch of 3-(4-Bromobenzyl)piperidine.
Table 1: Purity and Impurity Profile by HPLC
| Analyte | Commercial Batch | Synthesized Batch |
| Purity (%) | 98.5 | >99.8 |
| Impurity A (Unidentified, RRT 0.92) | 0.8% | Not Detected |
| Impurity B (Starting Material) | 0.4% | <0.1% |
| Impurity C (Over-brominated species) | 0.3% | Not Detected |
Table 2: Residual Solvents by GC-MS
| Solvent | Commercial Batch (ppm) | Synthesized Batch (ppm) |
| Toluene | 500 | <50 |
| Hexanes | 800 | <50 |
| Ethanol | 250 | 150 |
Detailed Experimental Protocol: HPLC Purity Method
This protocol is designed for the quantitative analysis of 3-(4-Bromobenzyl)piperidine and its non-volatile impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm.[14]
-
Mobile Phase A: 0.1% Ammonium Formate in Water (pH 4.5).[14]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 30 20 95 25 95 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Justification of Method: The C18 stationary phase provides excellent retention for the moderately polar 3-(4-Bromobenzyl)piperidine. The gradient elution ensures the separation of both more polar and less polar impurities. Ammonium formate is a volatile buffer compatible with mass spectrometry if LC-MS analysis is desired for impurity identification.
Interpretation of Results and Recommendations
The hypothetical data above illustrates a common scenario: while the commercial sample meets a basic purity specification (e.g., >98%), it contains several detectable impurities and higher levels of residual solvents. The in-house synthesized material, having undergone a controlled synthesis and rigorous purification, demonstrates superior quality.
For researchers, the choice depends on the application:
-
Early-stage discovery and screening: A high-quality commercial source may be sufficient, provided a certificate of analysis is available and the purity is deemed acceptable.
Conclusion
The quality of 3-(4-Bromobenzyl)piperidine can vary significantly between commercial sources and in-house preparations. A thorough analytical assessment is crucial for ensuring the reliability and reproducibility of research data. While commercial procurement offers convenience, in-house synthesis provides ultimate control over quality. Researchers must weigh the needs of their specific application against the time and resources required for synthesis and analysis to make an informed decision.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Steyn, S. J. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Cape Town. [Link]
-
Prabhakaran, J., et al. (2008). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. PMC. [Link]
- Dong, Z., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
Al-Zoubi, R. M. (2004). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(40), 7425-7427. [Link]
-
Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. [Link]
-
Parcell, R. F. (1963). Piperidine Synthesis. DTIC. [Link]
-
Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc.[Link]
-
Mori, M., et al. (2003). Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis. Analytical Sciences, 19(5), 777-780. [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(16), 4771-4804. [Link]
- CN112645902A. (2021). Synthetic method of 1- (4-bromophenyl) piperidine.
-
Chary, M. V., et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5844–5847. [Link]
-
Zhang, Z., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 14(12), 1438–1445. [Link]
-
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Kumar, A. (2020). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology. [Link]
-
Gremillion, C. L., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(11), 7433–7442. [Link]
-
Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. [Link]
-
Wallace, D. J., et al. (2006). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Letters, 8(24), 5629–5632. [Link]
-
Tausch, H., et al. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Journal of Chromatography A, 370, 265-276. [Link]
-
Al-Faiyz, Y. S. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]
-
Jeremiasz, J., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry, 48(16), 7205-7216. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved March 7, 2026, from [Link]
Sources
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. pharmtech.com [pharmtech.com]
- 6. 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride | 1219976-73-4 | Benchchem [benchchem.com]
- 7. 1-(3-Bromo-4-fluorobenzyl)piperidine | 1251209-10-5 [sigmaaldrich.com]
- 8. Cas No. | 1-(3-(Benzyloxy)-4-bromobenzyl)-3-methylpiperidine | Matrix Scientific [matrixscientific.com]
- 9. chemscene.com [chemscene.com]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
3-(4-Bromobenzyl)piperidine proper disposal procedures
[1]
Executive Safety Summary
STOP: Before handling 3-(4-Bromobenzyl)piperidine, verify you have access to a Halogenated Organic Waste stream.
This compound presents a dual-hazard profile: it is an organic base (piperidine moiety) and a halogenated compound (aryl bromide).[1] Improper disposal into non-halogenated streams or acidic waste containers can result in regulatory non-compliance (RCRA) or dangerous exothermic reactions.[1]
| Critical Do's | Critical Don'ts |
| DO Segregate as Halogenated Organic Waste. | DO NOT dispose of down the drain (Sanitary Sewer).[2] |
| DO Label container as "Basic" or "Amine".[1] | DO NOT mix with strong acids or oxidizers.[1][3] |
| DO Wear chemically resistant gloves (Nitrile/Neoprene).[1] | DO NOT mix with non-halogenated solvents (increases disposal cost).[1] |
Chemical & Hazard Profile
To dispose of a chemical safely, one must understand its reactivity. 3-(4-Bromobenzyl)piperidine is not a generic organic waste; its structure dictates specific handling requirements.[1]
Structural Analysis & Causality
-
Piperidine Ring (Secondary Amine): This functional group makes the compound basic (
).[1]-
Operational Impact: If mixed with acidic waste streams (e.g., acid chlorides, mineral acids), a violent exothermic neutralization will occur.[1]
-
-
Aryl Bromide (Halogen): The presence of bromine classifies this as a halogenated organic.[1]
Physical & Safety Data
| Property | Value/Description | Relevance to Disposal |
| State | Solid (typically) or viscous oil | Solids require different packaging than liquids.[1] |
| Flash Point | >110°C (estimated) | Combustible; keep away from ignition sources.[1] |
| Hazards (GHS) | H315, H319, H335 | Irritant to eyes, skin, and respiratory tract.[1] |
| Reactivity | Incompatible with Oxidizers/Acids | Must be segregated from Nitric/Sulfuric acid waste.[1] |
Disposal Workflow & Decision Matrix
The following protocol ensures compliance with US EPA (RCRA) and EU waste directives. The core principle is Segregation by Chemistry .[1]
Visualizing the Workflow
The diagram below illustrates the decision logic for disposing of 3-(4-Bromobenzyl)piperidine based on its physical state.
Figure 1: Decision tree for the segregation and packaging of halogenated amine waste.[1]
Detailed Protocol
Scenario A: Pure Solid Waste
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant liner (PTFE).[1]
-
Transfer: Transfer the solid using a disposable spatula.[1] Avoid generating dust.[1][3][4][5][6][7]
-
Labeling:
Scenario B: Solution/Reaction Mixture
-
Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., do not put DCM solutions in standard LDPE carboys; use HDPE, fluorinated HDPE, or glass).[1]
-
Segregation:
-
Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the bromine atom forces the entire mixture into the Halogenated Waste stream.[1]
-
Why? Diluting halogens into non-halogenated waste is often illegal ("dilution is not the solution to pollution") and disrupts fuel blending operations [2].
-
-
pH Consideration:
-
If the solution is highly basic (pH > 10), do not add it to a drum containing acidic waste.[1]
-
Best Practice: Use a dedicated "Halogenated Basic" carboy if available.[1] If not, small amounts (<500mL) can usually be added to the bulk Halogenated stream slowly to dissipate heat, provided the bulk stream is not primarily acidic.[1]
-
Regulatory Compliance (RCRA & Global)
Failure to classify this waste correctly can lead to fines.[1]
| Regulatory Body | Classification Code | Description |
| US EPA (RCRA) | D001 / F-List | If in ignitable solvent (D001).[1][8] If spent halogenated solvent involved (F001/F002).[1] Otherwise, unlisted hazardous waste requiring characterization.[1] |
| EU (EWC) | 07 01 03* | Organic halogenated solvents, washing liquids, and mother liquors.[1] |
| DOT (Transport) | UN 3267 | Corrosive liquid, basic, organic, n.o.s.[1] (if liquid/corrosive).[1][9] |
Self-Validating Step: Before sealing the waste container, ask: Does this container have a red "Halogenated" tag? If not, you are likely putting it in the wrong stream.[1]
Emergency Procedures: Spills
In the event of a spill, speed and containment are critical.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
US Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators: Segregation of Waste Streams. [Link]
-
PubChem. (n.d.).[1] Compound Summary: Piperidine derivatives. National Library of Medicine.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][6] Occupational Chemical Database. [Link][1]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. chem.metu.edu.tr [chem.metu.edu.tr]
- 3. peptide.com [peptide.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. epa.gov [epa.gov]
- 10. nj.gov [nj.gov]
Personal protective equipment for handling 3-(4-Bromobenzyl)piperidine
As a Senior Application Scientist, I have designed this comprehensive operational guide to bridge the gap between theoretical chemical safety and practical laboratory execution. Handling 3-(4-Bromobenzyl)piperidine requires precise logistical planning due to its dual nature: it is a highly valuable synthetic building block, yet it possesses specific toxicological properties driven by its halogenated aromatic and secondary amine moieties.
Below is the self-validating Standard Operating Procedure (SOP) for researchers and drug development professionals.
Chemical Profile & Biological Application Context
3-(4-Bromobenzyl)piperidine (CAS: 959235-99-5) is a critical precursor utilized in the synthesis of glutarimide degronimers. These degronimers are essential components of Proteolysis Targeting Chimeras (PROTACs) designed to hijack the cereblon (CRBN) E3 ubiquitin ligase complex to degrade disease-causing proteins[1]. Understanding this downstream application is crucial, as the chemical integrity of this precursor directly dictates the success of subsequent organometallic coupling reactions.
Figure 1: Logical pathway illustrating the conversion of 3-(4-Bromobenzyl)piperidine into a PROTAC.
Hazard Identification & Toxicological Causality
To handle this compound safely, operators must understand the causality behind its hazards. The secondary amine acts as a mild base, while the brominated benzyl group significantly increases the molecule's lipophilicity, allowing it to partition into the skin's stratum corneum more aggressively than non-halogenated analogs.
Table 1: Physicochemical & GHS Hazard Profile
| Parameter / Hazard | Value / Category | Mechanistic Cause & Operational Implication |
| Molecular Weight | 254.17 g/mol [2] | Standard molarity calculations apply for downstream stoichiometry. |
| Skin Irritation | Category 2 | Amine basicity disrupts the acid mantle of the skin; requires chemical-resistant barriers. |
| Eye Irritation | Category 2A | Direct contact causes localized saponification of ocular lipids; mandates sealed goggles. |
| STOT-SE | Category 3 | Inhalation of fine particulate dust triggers acute mucosal inflammation in the respiratory tract. |
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for halogenated secondary amines. The following PPE matrix is grounded in [1] and tailored specifically for this compound.
Table 2: PPE Specifications and Causality
| PPE Category | Specification | Mechanistic Causality |
| Hand Protection | Double-layered Nitrile (≥4 mil inner, ≥8 mil outer) | Halogenated aromatics permeate latex rapidly. Nitrile provides a superior steric barrier. Double gloving allows instant removal of the outer layer upon contamination. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against both airborne amine dust and accidental liquid splashes during solvation. Safety glasses are insufficient. |
| Body Protection | Flame-Resistant (FR) Lab Coat with knit cuffs | Prevents particulate accumulation on forearms. FR material mitigates fire risks during downstream exothermic solvations. |
Operational Workflow: Safe Handling and Solvation Protocol
This step-by-step methodology is designed as a self-validating system. Operators must not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Environmental Validation
-
Action: Transfer the sealed chemical container to a certified laboratory fume hood.
-
Causality: Fume hoods maintain negative pressure, preventing the Category 3 respiratory irritant from entering the laboratory atmosphere.
-
Validation Check: Verify the digital airflow monitor reads a face velocity between 80–120 feet per minute (fpm) . Velocities below 80 fpm fail to contain heavy halogenated vapors; velocities above 120 fpm create turbulent eddies that can blow powdered compound into the operator's breathing zone.
Step 2: Anti-Static Weighing
-
Action: Use a grounded, anti-static micro-spatula to transfer the compound to a tared anti-static weigh boat.
-
Causality: Powders of brominated organics can accumulate static charge during friction. A static discharge can suddenly aerosolize the powder, leading to inhalation exposure [2].
-
Validation Check: Observe powder behavior. If the powder "jumps" or clings aggressively to the spatula, immediately pause and neutralize the area with an anti-static ionizer gun.
Step 3: Solvation & Transfer
-
Action: Dissolve the measured compound in anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) directly inside the fume hood.
-
Causality: Downstream PROTAC synthesis often utilizes highly moisture-sensitive reagents, such as treating the intermediate with lithium diisopropylamide at -78 °C[1]. Introducing ambient moisture during the solvation of the piperidine precursor will quench the subsequent organometallic reaction, destroying the yield.
-
Validation Check: Ensure complete dissolution visually. The solution must be entirely clear with no suspended particulates before transferring via a sealed syringe to the reaction vessel.
Figure 2: Step-by-step operational workflow for the safe handling and solvation of the compound.
Emergency Response & Disposal Plans
Spill Management Protocol:
-
Solid Spill: Do not dry sweep. Dry sweeping aerosolizes the irritant. Mist the powder lightly with a compatible solvent (e.g., isopropanol) to suppress dust, then wipe up with absorbent chemical pads.
-
Liquid Spill (if solvated): Cover immediately with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.
Decontamination and Waste Segregation:
-
Action: Dispose of all contaminated gloves, weigh boats, and absorbent pads in a designated Halogenated Organic Waste container.
-
Causality: Brominated compounds must strictly be segregated from standard non-halogenated solvents. Incineration of halogenated waste requires specific high-temperature controls to prevent the formation of highly toxic dioxins and furans, a strict requirement mandated by [3].
References
-
Title: Personal Protective Equipment - 29 CFR 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Research Council URL: [Link]
-
Title: Hazardous Waste Generator Regulations - 40 CFR Part 262 Source: Environmental Protection Agency (EPA) URL: [Link]
- Title: WO2017197046A1 - C3-carbon linked glutarimide degronimers for target protein degradation Source: Google Patents URL
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
